Product packaging for 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole(Cat. No.:CAS No. 73227-97-1)

4-Bromo-3-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B1280221
CAS No.: 73227-97-1
M. Wt: 268.07 g/mol
InChI Key: UPHRISFLZHTMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-3-(4-nitrophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H6BrN3O2 and its molecular weight is 268.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrN3O2 B1280221 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole CAS No. 73227-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-(4-nitrophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-8-5-11-12-9(8)6-1-3-7(4-2-6)13(14)15/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHRISFLZHTMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502743
Record name 4-Bromo-5-(4-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73227-97-1
Record name 4-Bromo-5-(4-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide for the synthesis and characterization of the novel compound, 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole. Due to the absence of specific literature for this exact molecule, this guide presents a proposed synthetic pathway based on established chemical principles for pyrazole synthesis. It further outlines a comprehensive characterization workflow to confirm the structural integrity and purity of the target compound. All quantitative data are presented in a structured format, and logical workflows are visualized using diagrams.

Proposed Synthesis

The synthesis of this compound can be approached through a multi-step process involving the formation of a chalcone intermediate, followed by cyclization to form the pyrazole ring, and subsequent bromination.

Experimental Protocol

Step 1: Synthesis of (E)-1-(4-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate)

  • To a solution of 4-nitroacetophenone (1 equivalent) in dimethylformamide (DMF), add Bredereck's reagent (tert-butoxybis(dimethylamino)methane) (1.2 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the crude chalcone intermediate.

Step 2: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole

  • Dissolve the crude chalcone intermediate from Step 1 in ethanol.

  • Add hydrazine hydrate (1.5 equivalents) to the solution.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Pour the concentrated solution into cold water to precipitate the pyrazole product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-(4-nitrophenyl)-1H-pyrazole.

Step 3: Synthesis of this compound

  • Dissolve the 3-(4-nitrophenyl)-1H-pyrazole from Step 2 in a suitable solvent such as acetic acid or chloroform.

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 equivalents), to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate eluent) to obtain the final product, this compound.

Characterization

A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques are proposed.

Experimental Protocols for Characterization
  • Melting Point: The melting point of the purified product will be determined using a standard melting point apparatus.

  • FT-IR Spectroscopy: An FT-IR spectrum will be recorded using a KBr pellet to identify the characteristic functional groups.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be performed to determine the exact mass of the compound and confirm its molecular formula.

Data Presentation

The following table summarizes the expected quantitative data for this compound based on analysis of structurally similar compounds.

ParameterExpected Value
Physical Properties
Molecular FormulaC₉H₆BrN₃O₂
Molecular Weight268.07 g/mol
Melting PointExpected to be in the range of 180-220 °C
Spectroscopic Data
¹H NMR (DMSO-d₆)
δ ~13.5-14.0 (s, 1H)NH proton of the pyrazole ring
δ ~8.3 (d, 2H)Aromatic protons ortho to the nitro group
δ ~8.0 (d, 2H)Aromatic protons meta to the nitro group
δ ~7.8 (s, 1H)H-5 proton of the pyrazole ring
¹³C NMR (DMSO-d₆)
δ ~150C-NO₂
δ ~148C-3 of pyrazole
δ ~138Quaternary carbon of the phenyl ring
δ ~129CH of the phenyl ring
δ ~124CH of the phenyl ring
δ ~120C-5 of pyrazole
δ ~95C-4 of pyrazole (bearing Br)
Mass Spectrometry
m/z[M]+ and [M+2]+ peaks in a ~1:1 ratio, characteristic of a bromine-containing compound. Expected m/z for [M]+ ≈ 266.96 and [M+2]+ ≈ 268.96.

Visualized Workflows

Synthesis Workflow

Synthesis_Workflow Reactant1 4-Nitroacetophenone Intermediate1 (E)-1-(4-nitrophenyl)-3- (dimethylamino)prop-2-en-1-one Reactant1->Intermediate1 Step 1 (Chalcone Formation) Reagent1 Bredereck's Reagent Reagent1->Intermediate1 Intermediate2 3-(4-nitrophenyl)-1H-pyrazole Intermediate1->Intermediate2 Step 2 (Cyclization) Reactant2 Hydrazine Hydrate Reactant2->Intermediate2 Product 4-Bromo-3-(4-nitrophenyl)- 1H-pyrazole Intermediate2->Product Step 3 (Bromination) Reagent2 N-Bromosuccinimide (NBS) Reagent2->Product

Caption: Proposed synthesis workflow for this compound.

Characterization Workflow

Characterization_Workflow cluster_purification Purification cluster_spectroscopic Spectroscopic Analysis cluster_physical Physical Properties Purified_Product Purified Product NMR 1H and 13C NMR Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS IR FT-IR Spectroscopy Purified_Product->IR MP Melting Point Purified_Product->MP Final_Confirmation Structural Confirmation and Purity Assessment NMR->Final_Confirmation Confirms connectivity MS->Final_Confirmation Confirms molecular weight IR->Final_Confirmation Confirms functional groups MP->Final_Confirmation Assesses purity

Caption: Logical workflow for the characterization of the final product.

An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its molecular characteristics, present available quantitative data in a structured format, outline standard experimental protocols for property determination, and visualize relevant experimental workflows and potential biological pathways.

Molecular and Physicochemical Profile

This compound is a substituted pyrazole with the chemical formula C₉H₆BrN₃O₂.[1] Its structure, featuring a brominated pyrazole ring linked to a nitrophenyl group, suggests potential for various intermolecular interactions and dictates its physical and chemical behavior.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 73227-97-1[1]
Molecular Formula C₉H₆BrN₃O₂[1]
Molecular Weight 268.07 g/mol [1]
Melting Point 185-186°C[1]
Density 1.737 g/cm³[1]
Solubility Data not available[1]
pKa Data not available[1]
LogP (n-octanol/water) Data not available[1]

Experimental Protocols for Physicochemical Characterization

The following are detailed, generalized methodologies for determining the key physicochemical properties of organic compounds like this compound.

2.1. Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[2][3]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a finely powdered sample of the compound.[2][3][4]

  • Procedure:

    • A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-2 mm.[1][4]

    • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3]

    • The assembly is placed in the heating block of the melting point apparatus or a Thiele tube filled with a high-boiling point liquid (e.g., silicone oil).[3]

    • The sample is heated gradually, with the heating rate reduced to 1-2°C per minute near the expected melting point.[3]

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.

    • The melting point is reported as the range T1-T2. A sharp melting range (0.5-1°C) is indicative of a pure compound.[2]

2.2. Solubility Determination

Solubility is a critical parameter for drug development, influencing absorption and distribution.

  • Apparatus: Test tubes, vortex mixer, analytical balance, and a selection of solvents (e.g., water, ethanol, DMSO, 5% NaOH, 5% HCl).

  • Procedure:

    • A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a test tube.

    • A known volume of the desired solvent (e.g., 1 mL) is added.

    • The mixture is vigorously agitated using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature.[5]

    • A visual inspection is performed to determine if the solid has completely dissolved.

    • If the compound is insoluble in water, its solubility in acidic (5% HCl) and basic (5% NaOH) solutions is tested to identify potential acidic or basic functional groups.[6]

    • Solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by analyzing the concentration of the saturated solution using techniques like HPLC or UV-Vis spectroscopy.

2.3. Determination of pKa

The pKa value is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.

  • Apparatus: pH meter, automatic titrator, UV-Vis spectrophotometer or HPLC system, buffer solutions of varying pH.

  • Procedure (Potentiometric Titration):

    • A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is monitored continuously throughout the titration.

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

  • Procedure (UV-Vis Spectrophotometry):

    • The UV-Vis spectrum of the compound is recorded in a series of buffer solutions with known pH values.

    • Changes in the absorbance at a specific wavelength, corresponding to the ionized and non-ionized forms, are monitored.

    • The pKa is calculated from the plot of absorbance versus pH using the Henderson-Hasselbalch equation.

2.4. Determination of n-Octanol/Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity, which is a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Apparatus: Separatory funnel or vials, shaker, analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).

  • Procedure (Shake-Flask Method): [7]

    • n-Octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[8]

    • A known amount of the compound is dissolved in one of the phases.

    • The solution is added to the other phase in a separatory funnel at a specific volume ratio.

    • The mixture is shaken until equilibrium is reached (this can take several hours).[7]

    • The phases are allowed to separate completely.

    • The concentration of the compound in each phase is accurately measured using a suitable analytical technique.[9]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10]

Visualized Workflows and Pathways

3.1. Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties discussed.

G cluster_start Compound Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_data Data Analysis & Application start Pure this compound mp Melting Point (Capillary Method) start->mp sol Solubility (Multi-solvent) start->sol pka pKa (Potentiometric/Spectrophotometric) start->pka logp LogP (Shake-Flask Method) start->logp analysis Data Compilation & Analysis mp->analysis sol->analysis pka->analysis logp->analysis application Informing Drug Development (ADME Prediction, Formulation) analysis->application

Caption: Workflow for Physicochemical Characterization.

3.2. Potential Biological Signaling Pathway

Nitrophenyl-pyrazole derivatives have been investigated for various biological activities, including anticancer effects. Some pyrazole-containing compounds have been shown to modulate key cellular signaling pathways.[11] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its inhibition is a common strategy in cancer therapy. The diagram below illustrates a simplified representation of this pathway, which could be a potential target for this compound or its analogs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Gene Transcription mTOR->Transcription Response Cell Survival, Proliferation, Growth Transcription->Response Compound Nitrophenyl-Pyrazole (Potential Inhibitor) Compound->PI3K Inhibition Compound->Akt Inhibition

Caption: Simplified PI3K/Akt Signaling Pathway.

References

An In-depth Technical Guide on the Chemical Structure Elucidation of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure elucidation of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole. The document outlines the key physicochemical properties, a plausible synthetic route, and the comprehensive spectral analysis required for unambiguous structure confirmation. Methodologies for the primary analytical techniques are detailed, and data is presented in a structured format for clarity and comparative analysis.

Compound Identity and Physicochemical Properties

This compound is a substituted pyrazole derivative. The core structure consists of a five-membered pyrazole ring, substituted with a bromine atom at the 4-position and a 4-nitrophenyl group at the 3-position.

PropertyValue
IUPAC Name This compound
CAS Number 73227-97-1[1]
Molecular Formula C₉H₆BrN₃O₂
Molecular Weight 284.07 g/mol
Canonical SMILES C1=CC(=CC=C1C2=C(C=NN2)Br)--INVALID-LINK--[O-]
InChI Key Not publicly available.
Predicted Appearance Yellowish to off-white solid

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process. A common and effective method involves the reaction of a substituted chalcone with hydrazine, followed by bromination. Pyrazole synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2]

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_final Final Product 4_nitroacetophenone 4-Nitroacetophenone Enaminone Enaminone Intermediate 4_nitroacetophenone->Enaminone Reaction DMFDMA DMF-DMA DMFDMA->Enaminone Pyrazole 3-(4-nitrophenyl)-1H-pyrazole Enaminone->Pyrazole Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Final_Product 4-Bromo-3-(4-nitrophenyl) -1H-pyrazole Pyrazole->Final_Product Bromination NBS N-Bromosuccinimide (NBS) NBS->Final_Product

A plausible synthetic route for this compound.

Structural Elucidation Workflow

The confirmation of the chemical structure is achieved through a combination of spectroscopic methods. Each technique provides unique information about the molecular framework, functional groups, and atomic connectivity.

Elucidation_Workflow cluster_nmr Detailed NMR Analysis Start Synthesized Compound MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Start->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Start->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Start->NMR Structure_Confirmation Structure Confirmation MS->Structure_Confirmation IR->Structure_Confirmation H_NMR ¹H NMR Proton Environment & Connectivity NMR->H_NMR C_NMR ¹³C NMR Carbon Skeleton NMR->C_NMR DEPT DEPT Distinguish CH, CH₂, CH₃ NMR->DEPT H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation DEPT->Structure_Confirmation

Logical workflow for the structural elucidation of the target compound.

Spectroscopic Data Analysis

While a complete public dataset for this compound is not available, the following tables summarize the expected spectral data based on the analysis of structurally related compounds and general principles of spectroscopy.

4.1. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine would be indicated by a distinctive M+2 isotopic pattern.

m/z ValueInterpretation
~283/285[M]⁺ Molecular ion peak (presence of Br isotopes)
~237/239[M-NO₂]⁺
~158[M-NO₂-Br]⁺
~102[C₆H₄N]⁺

4.2. Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups within the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350N-H StretchPyrazole N-H
~3100C-H StretchAromatic C-H
~1590C=C StretchAromatic Ring
~1520 & ~1340N-O Asymmetric & Symmetric StretchNitro Group (-NO₂)
~1470C=N StretchPyrazole Ring
~850C-H Bendp-disubstituted benzene
~650C-Br StretchCarbon-Bromine Bond

4.3. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0broad singlet1HPyrazole N-H
~8.30doublet2HProtons ortho to -NO₂ on phenyl ring
~7.90doublet2HProtons meta to -NO₂ on phenyl ring
~7.80singlet1HC5-H of pyrazole ring

4.4. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about the carbon skeleton.

Chemical Shift (δ, ppm)Assignment
~150C3-pyrazole (attached to phenyl)
~147C-NO₂ on phenyl ring
~138C-ipso on phenyl ring (attached to pyrazole)
~129CH on phenyl ring (meta to -NO₂)
~124CH on phenyl ring (ortho to -NO₂)
~120C5-pyrazole
~95C4-pyrazole (attached to Br)

Experimental Protocols

5.1. Synthesis of this compound

  • Step 1: Synthesis of 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. 4-Nitroacetophenone (1 eq.) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2 eq.) under reflux for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the resulting solid enaminone is filtered and washed with cold ethanol.

  • Step 2: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole. The enaminone intermediate (1 eq.) is dissolved in ethanol, and hydrazine hydrate (1.2 eq.) is added. The mixture is refluxed for 8-10 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.

  • Step 3: Bromination. 3-(4-nitrophenyl)-1H-pyrazole (1 eq.) is dissolved in acetic acid. N-Bromosuccinimide (NBS) (1.1 eq.) is added portion-wise at room temperature. The reaction mixture is stirred for 12-16 hours. The mixture is then poured into ice water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the final product.

5.2. Analytical Methods

  • Mass Spectrometry (MS): Mass spectra are recorded on a mass spectrometer using electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets. The spectral range is typically 4000-400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.[3] Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).

Biological Relevance

Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities.[4] While the specific biological profile of this compound is not extensively documented in public literature, compounds with the pyrazole nucleus are reported to exhibit various pharmacological properties, including:

  • Anti-inflammatory[5]

  • Antimicrobial[4]

  • Anticancer[5]

  • Antiviral[4]

  • Analgesic[4]

The presence of the nitro group and the bromine atom can significantly influence the lipophilicity and electronic properties of the molecule, potentially modulating its biological activity. Therefore, this compound serves as a valuable scaffold for further investigation in drug discovery and development programs.

References

A Technical Guide to 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole: Synthesis, Properties, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. The presence of a bromophenyl- and a nitrophenyl-substituent on the pyrazole ring suggests potential for this molecule to act as an intermediate in the synthesis of more complex derivatives or to exhibit biological activity itself, for instance as a kinase inhibitor. Due to the limited availability of specific data for this compound, this guide presents a putative synthetic route and expected physicochemical properties based on established chemical principles and data from analogous compounds.

While a specific CAS (Chemical Abstracts Service) number for this compound has not been identified in common chemical databases, this does not preclude its existence or synthesis. A regioisomer, 4-(4-bromo-3-nitrophenyl)-1H-pyrazole, has been assigned the CAS number 2229493-19-8[1].

Proposed Synthesis and Physicochemical Data

A plausible and efficient two-step synthetic route for this compound is proposed, commencing with the synthesis of the precursor 3-(4-nitrophenyl)-1H-pyrazole, followed by its regioselective bromination.

Step 1: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole

The initial step involves the condensation of a suitable 1,3-dicarbonyl equivalent with hydrazine. A common method is the reaction of a chalcone (an α,β-unsaturated ketone) with hydrazine hydrate. The required chalcone, 1-(4-nitrophenyl)-3-dimethylamino-2-propen-1-one, can be synthesized from 4-nitroacetophenone and Bredereck's reagent or dimethylformamide dimethyl acetal (DMF-DMA).

Step 2: Bromination of 3-(4-nitrophenyl)-1H-pyrazole

The subsequent step is the regioselective bromination of the pyrazole ring at the 4-position. This is typically achieved using an electrophilic brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) or chloroform.[2][3][4] Pyrazoles readily undergo electrophilic substitution at the C4 position.[5]

Quantitative Data

The following tables summarize the reactants required for the proposed synthesis and the expected physicochemical properties of the final product. These values are based on typical yields and characteristics observed for similar compounds in the literature.[6][7][8]

Table 1: Reactants for the Proposed Synthesis of this compound

Compound Name Molecular Formula Molecular Weight ( g/mol ) Molar Equivalents
3-(4-nitrophenyl)-1H-pyrazoleC₉H₇N₃O₂189.171.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.1
Dimethylformamide (DMF)C₃H₇NO73.09Solvent

Table 2: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Formula C₉H₆BrN₃O₂
Molecular Weight 268.07 g/mol
Appearance Off-white to yellow solid
Melting Point >200 °C (decomposes)
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 13.5-14.0 (br s, 1H, NH), 8.30 (d, J=8.8 Hz, 2H, Ar-H), 8.15 (s, 1H, pyrazole-H5), 8.05 (d, J=8.8 Hz, 2H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 147.0 (Ar-C), 145.0 (pyrazole-C3), 138.0 (Ar-C), 130.0 (pyrazole-C5), 126.0 (Ar-CH), 124.0 (Ar-CH), 95.0 (pyrazole-C4)
IR (KBr) ν (cm⁻¹) 3100-3300 (N-H stretch), 1595 (C=N stretch), 1510, 1340 (NO₂ stretch), 850 (C-N stretch), 690 (C-Br stretch)

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole

  • Reaction Setup: To a solution of 1-(4-nitrophenyl)-3-dimethylamino-2-propen-1-one (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Characterization: Characterize the obtained product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of 3-(4-nitrophenyl)-1H-pyrazole.[9]

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-nitrophenyl)-1H-pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Brominating Agent: To this solution, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.[2][4]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Pour the reaction mixture into ice-water. A solid precipitate should form. Filter the solid, wash thoroughly with water to remove DMF and succinimide, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

  • Characterization: Confirm the structure of the final product, this compound, by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthetic_Workflow Start 4-Nitroacetophenone Intermediate1 1-(4-nitrophenyl)-3-dimethylamino- 2-propen-1-one Start->Intermediate1 Step 1a Intermediate2 3-(4-nitrophenyl)-1H-pyrazole Intermediate1->Intermediate2 Step 1b FinalProduct This compound Intermediate2->FinalProduct Step 2 Reagent1 DMF-DMA Reagent1->Intermediate1 Reagent2 Hydrazine Hydrate Reagent2->Intermediate2 Reagent3 NBS / DMF Reagent3->FinalProduct Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor 4-Bromo-3-(4-nitrophenyl) -1H-pyrazole Inhibitor->PI3K inhibits Inhibitor->Akt inhibits

References

Potential biological activities of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse substitutions, making it a cornerstone for the development of novel therapeutic agents.[3][4] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and antiviral effects.[4][5][6] This versatility has led to the successful clinical application of several pyrazole-based drugs, such as the anti-inflammatory agent Celecoxib, the anticancer kinase inhibitor Crizotinib, and the JAK inhibitor Ruxolitinib, underscoring the therapeutic potential of this heterocyclic core.[1][3][7][8]

This technical guide provides a comprehensive overview of the principal biological activities of pyrazole derivatives, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Synthesis Strategies

The synthesis of the pyrazole ring is well-established, with the most common method being the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone.[5][9] Other significant methods include 1,3-dipolar cycloadditions and multicomponent reactions, which offer alternative pathways to functionalized pyrazole derivatives.[5][10]

G General Synthesis of Pyrazole Derivatives cluster_reactants Reactants cluster_process Reaction cluster_product Product Hydrazine Hydrazine / Substituted Hydrazine Reaction Cyclocondensation Hydrazine->Reaction Dicarbonyl 1,3-Dicarbonyl Compound (or equivalent) Dicarbonyl->Reaction Product Substituted Pyrazole Derivative Reaction->Product

Caption: A simplified workflow for the synthesis of pyrazole derivatives.

Anticancer Activity

Pyrazole derivatives exhibit potent anticancer activity through various mechanisms, most notably the inhibition of protein kinases, disruption of tubulin polymerization, and interaction with DNA.[3][11] Many derivatives function as multi-targeted kinase inhibitors, a strategy that can reduce the likelihood of drug resistance.[3]

Mechanism of Action: Kinase Inhibition

Many pyrazole-based compounds are designed to inhibit protein kinases, which are critical regulators of cell signaling pathways involved in proliferation, angiogenesis, and survival.[2][12] Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinase (PI3K).[3][13] By blocking the ATP-binding site of these kinases, pyrazole inhibitors disrupt downstream signaling, leading to cell cycle arrest and apoptosis.[14][15]

G Mechanism of Pyrazole Kinase Inhibitors in Cancer GF Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->RTK Binds & Activates Pathway Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Pathway Phosphorylates Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->RTK Inhibits ATP Binding Response Cellular Response Pathway->Response Proliferation Cell Proliferation & Survival Response->Proliferation Angiogenesis Angiogenesis Response->Angiogenesis

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by pyrazole derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of selected pyrazole derivatives.

Derivative/Compound ClassTarget Cell Line / EnzymeIC₅₀ Value (µM)Reference DrugIC₅₀ of Ref. (µM)Citation
Indole-Pyrazole Hybrid (33)HCT116 (Colon)< 23.7Doxorubicin24.7 - 64.8[3]
Indole-Pyrazole Hybrid (34)CDK20.095--[3]
Pyrazole Carbaldehyde (43)MCF7 (Breast) / PI3 Kinase0.25Doxorubicin0.95[3]
Pyrazolone-Pyrazole Hybrid (27)MCF7 (Breast)16.50Tamoxifen23.31[3]
Pyrazolone-Pyrazole Hybrid (27)VEGFR-20.828--[3]
Selanyl-1H-pyrazole (54)HepG2 (Liver)13.85--[3]
Pyrazole Benzothiazole (25)A549 (Lung)3.17Axitinib> 10[3]
Polysubstituted Pyrazole (59)HepG2 (Liver)2.0Cisplatin5.5[3]
Pyrazole-Benzamide DerivativeMCF-7 (Breast)4.98Doxorubicin4.17[16]
1,3,4-Triarylpyrazole (6)EGFR>94% inhibition at 100 µM--[14]
Aryldiazo PyrazoleHCT-116 (Colon)4.2Doxorubicin4.4[17]
Experimental Protocols

In Vitro Cytotoxicity (MTT Assay):

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.[16][17]

Kinase Inhibition Assay (Radiometric or ADP-Glo™):

  • Reaction Setup: The assay is performed in a kinase buffer containing the target kinase (e.g., EGFR, VEGFR-2), a specific substrate peptide, ATP (with γ-³²P-ATP for radiometric assays), and the test pyrazole compound at various concentrations.[14]

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time to allow for the phosphorylation of the substrate.

  • Detection (Radiometric): The reaction is stopped, and the phosphorylated substrate is separated from the free radioactive ATP, often by spotting onto a phosphocellulose filter paper. The radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Detection (ADP-Glo™): For this luminescence-based assay, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP generated and thus to the kinase activity.[14]

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC₅₀ values are determined from dose-response curves.[14]

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with many compounds acting as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[7][18] This selective inhibition is the mechanism behind the widely used NSAID, Celecoxib.[19] Other mechanisms include the modulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inhibition of lipoxygenase (LOX).[7]

Quantitative Data: Anti-inflammatory Activity
Derivative/Compound ClassTarget Enzyme/ModelIC₅₀ Value (µM) / % InhibitionReference DrugIC₅₀ / Activity of Ref.Citation
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02--[7]
3-(trifluoromethyl)-5-arylpyrazoleCOX-14.5--[7]
3,5-diarylpyrazoleCOX-20.01--[7]
Pyrazole-thiazole hybridCOX-2 / 5-LOX0.03 / 0.12--[7]
Pyrazole derivativeCarrageenan-induced paw edema65-80% reduction @ 10 mg/kgIndomethacin55% reduction[7]
Carboxyphenylhydrazone (N7)Cotton granuloma test1.13 (relative activity)Celecoxib1.0 (relative activity)[20]
Acetylated pyrazole (N5)Cotton granuloma test1.17 (relative activity)Celecoxib1.0 (relative activity)[20]
Experimental Protocols

In Vivo Carrageenan-Induced Paw Edema:

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Compound Administration: The test pyrazole derivatives, a reference drug (e.g., Indomethacin, Celecoxib), and a vehicle control are administered orally or intraperitoneally to different groups of animals.[7][21]

  • Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal to induce localized edema.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema for each treated group is calculated by comparing the increase in paw volume to the vehicle control group.[7][22]

In Vitro COX-1/COX-2 Inhibition Assay:

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Procedure: The assay measures the initial rate of O₂ uptake or the peroxidase activity of the COX enzyme. The reaction mixture includes the enzyme, heme, a buffer (e.g., Tris-HCl), and the test compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

  • Detection: The conversion of a chromogenic substrate by the peroxidase activity is monitored spectrophotometrically, or oxygen consumption is measured with an electrode.

  • IC₅₀ Calculation: The concentration of the pyrazole derivative required to inhibit 50% of the enzyme activity (IC₅₀) is determined for both COX-1 and COX-2. The COX-2 selectivity index is often calculated as the ratio of IC₅₀(COX-1)/IC₅₀(COX-2).[7][20]

Antimicrobial Activity

Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens, including resistant strains like MRSA.[23][24] Their mechanisms can involve the inhibition of essential metabolic pathways or specific targets such as DNA gyrase.[23]

G General Workflow for Antimicrobial Screening Start Synthesized Pyrazole Derivatives Screening Primary Screening (Agar Diffusion Method) Start->Screening Active Identify Active Compounds (Zone of Inhibition) Screening->Active MIC Quantitative Assay (Determine MIC/MBC) Active->MIC Active Lead Promising Lead Compound MIC->Lead

Caption: A typical workflow for screening pyrazole derivatives for antimicrobial activity.

Quantitative Data: Antimicrobial Activity
Derivative/Compound ClassTarget MicroorganismMIC (µg/mL)Reference DrugMIC of Ref. (µg/mL)Citation
Tethered thiazolo-pyrazole (17)MRSA4--[23]
Imidazo-pyridine pyrazole (18)E. coli, K. pneumoniae< 1Ciprofloxacin-[23]
Hydrazone derivative (21a)Aspergillus niger2.9 - 7.8Clotrimazole-[25]
Hydrazone derivative (21a)Staphylococcus aureus62.5 - 125Chloramphenicol-[25]
Pyrazole analogue (2)Aspergillus niger1Clotrimazole-[19]
Experimental Protocols

Agar Diffusion Method (Primary Screening):

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared, sterilized, and poured into Petri plates.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Compound Application: Sterile paper discs impregnated with a known concentration of the test pyrazole derivative are placed on the agar surface. A standard antibiotic disc and a solvent control disc are also used.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) is measured in millimeters.[24][25]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):

  • Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: A standardized inoculum of the test microorganism is added to each well.

  • Controls: Positive (broth + inoculum) and negative (broth only) growth controls are included.

  • Incubation: The plate is incubated for 18-24 hours at 37°C.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23][25]

Other Notable Biological Activities

Beyond the major areas detailed above, pyrazole derivatives have shown promise in several other therapeutic fields.

  • Antiviral Activity: Certain pyrazole derivatives have been identified as active against a broad range of viruses.[26] For example, N-acetyl 4,5-dihydropyrazole was found to be active against the vaccinia virus with an EC₅₀ value of 7 µg/mL.[27] More recently, hydroxyquinoline-pyrazole hybrids have shown potent inhibition of coronaviruses, including SARS-CoV-2.[28][29]

  • Anticonvulsant Activity: Numerous studies have demonstrated the anticonvulsant potential of pyrazole derivatives in animal models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[1][30][31] Some compounds have shown efficacy comparable to or greater than standard drugs like phenobarbital and phenytoin.[31][32]

  • Antidepressant Activity: In preclinical models such as the tail suspension test, specific pyrazole derivatives have exhibited significant antidepressant effects, with some compounds showing activity nearly twice that of the reference drug imipramine.[31][32]

Conclusion

The pyrazole scaffold is a remarkably versatile and productive platform in modern drug discovery. Its derivatives possess a wide and potent range of biological activities, targeting key proteins and pathways implicated in cancer, inflammation, microbial infections, and neurological disorders. The continued exploration of structure-activity relationships, coupled with advanced synthetic methodologies, promises to yield new generations of pyrazole-based therapeutics with enhanced efficacy and safety profiles. This guide serves as a foundational resource for professionals engaged in the rational design and development of these promising compounds.

References

An In-depth Technical Guide to Bromo and Nitrophenyl Substituted Pyrazoles: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, represent a privileged scaffold in medicinal chemistry. Their versatile structure allows for extensive functionalization, leading to a wide array of pharmacological activities. Among the numerous derivatives, those bearing bromo and nitrophenyl substituents have garnered significant attention due to their potent and diverse biological effects. These substitutions significantly influence the electronic and steric properties of the pyrazole core, leading to enhanced interactions with various biological targets. This technical guide provides a comprehensive review of the synthesis, quantitative biological data, experimental protocols, and mechanisms of action of bromo and nitrophenyl substituted pyrazoles, serving as a valuable resource for researchers in drug discovery and development.

Synthesis of Bromo and Nitrophenyl Substituted Pyrazoles

The synthesis of substituted pyrazoles primarily relies on the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] Variations of this classical Knorr pyrazole synthesis, along with other methods like 1,3-dipolar cycloaddition, provide access to a wide range of substituted pyrazoles.[1]

General Synthetic Workflow

The logical flow for a typical synthesis of a substituted pyrazole, such as a 4-bromo-1-phenyl-3-methyl-5-arylpyrazole, can be visualized as a sequence of reactions starting from readily available precursors.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reactions Reaction Steps cluster_intermediates Intermediates & Product A Aryl Methyl Ketone R1 Claisen Condensation A->R1 B Ethyl Acetate B->R1 C Sodium Hydride C->R1 D Phenylhydrazine R2 Cyclocondensation D->R2 E N-Bromosuccinimide R3 Bromination E->R3 I1 1,3-Diketone R1->I1 I2 1-Phenyl-3-methyl-5-aryl-1H-pyrazole R2->I2 P 4-Bromo-1-phenyl-3-methyl-5-aryl-1H-pyrazole R3->P I1->R2 I2->R3

Caption: General workflow for the synthesis of a 4-bromo-substituted pyrazole.

Biological Activities of Bromo and Nitrophenyl Substituted Pyrazoles

Bromo and nitrophenyl substituted pyrazoles exhibit a broad spectrum of biological activities, including anticancer, antimicrobial (antibacterial and antifungal), and anti-inflammatory properties. The position and number of these substituents on the phenyl rings, as well as on the pyrazole core, play a crucial role in determining their potency and selectivity.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of bromo and nitrophenyl substituted pyrazoles against various cancer cell lines. The presence of a bromo group on the phenyl ring attached to the pyrazole often enhances anticancer activity.[2] Similarly, the electron-withdrawing nature of the nitro group can contribute to the molecule's ability to interact with biological targets.[3]

Table 1: Anticancer Activity of Selected Bromo and Nitrophenyl Substituted Pyrazoles (IC50 values in µM)

Compound/SubstitutionCell LineIC50 (µM)Reference
1-(4-Bromophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide derivativePC-3 (Prostate)5.26[4]
1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carbohydrazide derivativePC-3 (Prostate)5.32[4]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideVariousNot specified[3]
Coumarin-pyrazole hybrid with bromo substitutionA-549 (Lung)13.5[2]
1,3,5-triaryl pyrazole with 4-bromo substitutionT47-D (Breast)Potent[5]
Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively explored. Bromo and nitrophenyl substitutions have been shown to be effective in enhancing both antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Selected Bromo and Nitrophenyl Substituted Pyrazoles (MIC values in µg/mL)

Compound/SubstitutionMicroorganismMIC (µg/mL)Reference
Pyrazole derivative with 4-nitrophenyl groupEscherichia coli0.25[3]
Pyrazole derivative with 4-nitrophenyl groupStreptococcus epidermidis0.25[3]
Pyrazole derivative with 4-nitrophenyl groupAspergillus niger1[3]
Pyrazole derivative with 4-chlorophenyl and bromo substitutionsStaphylococcus aureus64[6]
Pyrazole derivative with 4-chlorophenyl and bromo substitutionsCandida albicans64[6]
Anti-inflammatory Activity

Certain bromo and nitrophenyl substituted pyrazoles have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[7]

Table 3: Anti-inflammatory Activity of Selected Bromo and Nitrophenyl Substituted Pyrazoles

Compound/SubstitutionAssayActivityReference
1,5-Diaryl pyrazole with 4-bromo substitutionCOX-2 InhibitionIC50 = 0.781 µM[7]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideCarrageenan-induced paw edemaBetter than Diclofenac sodium[3]
1-(3-(4-Bromophenyl)-4,5-dihydro...ethanoneCarrageenan-induced paw edemaSignificant inhibition[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are representative procedures for the synthesis and biological testing of substituted pyrazoles.

Synthesis of 4-Bromo-1-phenyl-3-methoxy-1H-pyrazole[8]
  • A solution of 4-bromo-1-phenyl-1H-pyrazol-3-ol (16.0 mmol) in dry DMF (20 mL) is cooled to 0 °C under an inert atmosphere.

  • Sodium hydride (60% dispersion in mineral oil, 16.0 mmol) is added portionwise.

  • After stirring for 15 minutes, methyl iodide (19.2 mmol) is added dropwise at 0 °C.

  • The mixture is warmed to room temperature and stirred at 60 °C for 1 hour.

  • Water (10 mL) is added, and the mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and filtered.

  • The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema[3]
  • Albino rats are divided into groups, including a control group, a standard drug group (e.g., Diclofenac sodium), and test groups for the synthesized pyrazole derivatives.

  • The test compounds and standard drug are administered orally or intraperitoneally.

  • After a specified time (e.g., 30 minutes), acute inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method[9]
  • A serial dilution of the test compounds is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).

  • Positive control (broth with microorganism) and negative control (broth only) wells are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanisms of Action and Signaling Pathways

The biological activities of bromo and nitrophenyl substituted pyrazoles are mediated through their interaction with various cellular targets and signaling pathways. A prominent mechanism, particularly in cancer, involves the inhibition of protein kinases.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[8][9] Several pyrazole derivatives have been shown to inhibit key kinases in this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Pyrazole Bromo/Nitrophenyl Substituted Pyrazole Pyrazole->PI3K Inhibition Pyrazole->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by substituted pyrazoles.

Conclusion

Bromo and nitrophenyl substituted pyrazoles represent a promising class of compounds with significant potential in the development of new therapeutic agents. Their diverse biological activities, coupled with well-established synthetic routes, make them attractive scaffolds for further investigation. This guide has provided a comprehensive overview of their synthesis, quantitative biological data, experimental methodologies, and a key mechanism of action. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as to elucidate further details of their molecular mechanisms. The continued exploration of this chemical space holds great promise for the discovery of novel drugs to combat a range of diseases.

References

The Dawn of a New Era in Drug Discovery: Synthesis and Exploration of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1] Its remarkable versatility and broad spectrum of biological activities have made it a cornerstone in the development of numerous therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the discovery and synthesis of novel pyrazole compounds, with a focus on their potential as anticancer agents. We delve into detailed experimental protocols for their synthesis and present a comprehensive overview of their biological activities, supported by quantitative data and visualizations of key signaling pathways they modulate.

Synthetic Strategies: Paving the Way for Novel Pyrazole Analogs

The synthesis of the pyrazole core and its derivatives has evolved significantly, with numerous methods available to medicinal chemists. These strategies range from classical condensation reactions to modern, more efficient techniques like microwave-assisted synthesis.[4][5][6]

One of the most fundamental and widely used methods is the Knorr pyrazole synthesis , which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7][8] Variations of this method allow for the introduction of a wide range of substituents on the pyrazole ring, enabling the fine-tuning of its pharmacological properties.

More recent advancements have focused on improving reaction efficiency, yields, and regioselectivity.[7] Microwave-assisted organic synthesis (MAOS) has gained prominence as a powerful tool for the rapid and efficient synthesis of pyrazole derivatives, often leading to shorter reaction times and higher yields compared to conventional heating methods.[9] Furthermore, multi-component reactions (MCRs) offer an atom-economical and straightforward approach to constructing complex pyrazole-containing molecules in a single step.

A significant area of innovation lies in the synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines , which have shown promising activity as kinase inhibitors.[8] These bicyclic structures are typically synthesized through the cyclocondensation of 5-aminopyrazoles with various reagents.[5]

Biological Activity and Structure-Activity Relationships (SAR)

Novel pyrazole derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and, most notably, anticancer effects.[1][2][10] The anticancer properties of many pyrazole compounds stem from their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[11][12][13]

Structure-Activity Relationship (SAR) studies have been instrumental in optimizing the anticancer efficacy of pyrazole derivatives. These studies have revealed that the nature and position of substituents on the pyrazole ring play a critical role in their biological activity.[14][15][16] For instance, the introduction of specific aryl groups at the N1 and C5 positions, and a carboxamido group at the C3 position have been shown to be crucial for potent and selective cannabinoid CB1 receptor antagonism.[14][16] Similarly, in the context of anticancer activity, appropriate substitutions can enhance the inhibitory activity against specific kinases like EGFR, VEGFR, and CDKs.[17][18]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity of selected novel pyrazole compounds from recent literature.

Compound IDTarget/AssayCell LineIC50/GI50 (µM)Reference
Compound 29 CytotoxicityMCF717.12[17]
HepG210.05[17]
A54929.95[17]
Caco225.24[17]
Compound 30 CDK2/cyclin A2 Inhibition-60% inhibition at 10 µM[17]
Compound 43 PI3 Kinase InhibitionMCF70.25[17]
Compound 50 EGFR InhibitionHepG20.09[17]
VEGFR-2 InhibitionHepG20.23[17]
CytotoxicityHepG20.71[17]
Compound 5b Tubulin Polymerization Inhibition-7.30[19]
CytotoxicityK5620.021[19]
A5490.69[19]
Ferrocene-pyrazole hybrid 47c CytotoxicityHCT-1163.12[6]
PC-3124.40[6]
HL606.81[6]
SNB1960.44[6]
Pyrano[2,3-c]pyrazole 50h Cytotoxicity786-09.9 µg/mL[6]
MCF-731.87 µg/mL[6]

Key Signaling Pathways in Pyrazole-Mediated Anticancer Activity

Many novel pyrazole compounds exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for rational drug design and development.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies. Several pyrazole derivatives have been developed as potent EGFR inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->EGFR

Caption: EGFR Signaling Pathway and Inhibition by Pyrazole Compounds.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are a family of protein kinases that control the progression of the cell cycle. Their dysregulation is a common feature of cancer, leading to uncontrolled cell division. Pyrazole-based compounds have been identified as effective CDK inhibitors, halting the cell cycle and inducing apoptosis in cancer cells.

CDK_Signaling_Pathway cluster_Rb_E2F Rb-E2F Complex CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 G1_S_Transition G1-S Phase Transition CDK2->G1_S_Transition Pyrazole Pyrazole Inhibitor Pyrazole->CDK46 Pyrazole->CDK2 Synthetic_Workflow Start Starting Materials (e.g., 1,3-dicarbonyl, hydrazine) Cyclization Pyrazole Ring Formation (e.g., Knorr Synthesis) Start->Cyclization Intermediate Substituted Pyrazole Intermediate Cyclization->Intermediate Functionalization Further Functionalization (e.g., Suzuki Coupling, Acylation) Intermediate->Functionalization Final Novel Pyrazole Compound Functionalization->Final Purification Purification & Characterization (Chromatography, NMR, MS) Final->Purification

References

Theoretical Investigations into 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole: A Computational and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and experimental studies on 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole and its closely related analogues. Pyrazole derivatives are a significant class of heterocyclic compounds, widely recognized for their broad spectrum of biological and pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The unique structural features of the pyrazole ring, particularly the susceptibility of position 4 to electrophilic substitution and positions 3 and 5 to nucleophilic attack, allow for diverse functionalization, making them a cornerstone in medicinal chemistry and materials science.[3] This document summarizes key findings from computational chemistry, spectroscopic analysis, and in-silico biological evaluations to provide a comprehensive understanding of this class of molecules.

Molecular Structure and Synthesis

The core structure of the title compound consists of a pyrazole ring substituted with a bromo group at position 4 and a 4-nitrophenyl group at position 3. The synthesis of such pyrazole derivatives often involves the cyclization of chalcones with hydrazines. A general synthetic route for similar compounds, such as 1H-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazolines, begins with a base-catalyzed aldol condensation of a substituted acetophenone (like p-nitroacetophenone) with an aromatic aldehyde to form a chalcone.[4] This intermediate is then reacted with hydrazine hydrate, which upon reflux, yields the pyrazoline derivative.[4]

A related compound, 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, was synthesized by reacting 1-(4-bromophenyl)-3-phenyl-1H-pyrazole with phosphoryl chloride and dimethylformamide (Vilsmeier-Haack reaction).[5]

Spectroscopic and Structural Characterization

Spectroscopic techniques are crucial for the structural elucidation of pyrazole derivatives.

Infrared (IR) Spectroscopy: The FT-IR spectra of pyrazole derivatives provide valuable information about their functional groups. For instance, the N-H stretching vibrations in pyrazole rings are typically observed in the region of 3341-3353 cm⁻¹. Aromatic C=C stretching is confirmed by intense peaks between 1574-1591 cm⁻¹, and the C=N stretching vibrations appear in the 1463-1477 cm⁻¹ range.[6]

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. In a study of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the proton signal for H-5 of the pyrazole ring appeared as a singlet at 7.78 ppm.[7][8] The ¹³C NMR spectrum showed the C-4 signal at 82.0 ppm and the C-5 signal at 127.8 ppm.[7][8]

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of the molecule. For 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the crystal structure revealed that the benzene rings are twisted out of the mean plane of the pyrazole ring, with dihedral angles of 13.70° and 36.48°.[5][9]

Computational Studies

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules.

Geometric Parameters

DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to optimize the molecular geometry.[3] The calculated bond lengths and angles from these studies generally show good agreement with experimental data from X-ray crystallography. For a series of pyrazole derivatives, the N–N bond length in the pyrazole ring was calculated to be in the range of 1.372 to 1.381 Å, which is consistent with experimentally determined values.[3]

Table 1: Selected Calculated Geometric Parameters for Pyrazole Derivatives

ParameterBond Length (Å)Bond Angle (°)Reference
C3–N71.298 - 1.300[3]
N–N1.372 - 1.381[3]
C2–C3–N7112.15 - 112.63[3]
N7–N8–C3109.48 - 109.74[3]

Note: Data is for (4-fluorophenyl)[5-(substituted)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives.

Vibrational Analysis

Theoretical vibrational frequencies calculated using DFT methods can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical method.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability. A smaller energy gap suggests higher reactivity. These parameters are investigated to understand the charge transfer interactions within the molecule.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other molecules and biological targets.

In Silico Biological Evaluation

Computational methods are increasingly used in the early stages of drug discovery to predict the biological activity and pharmacokinetic properties of new compounds.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target, typically a protein receptor.[10][11] Docking studies on pyrazole derivatives have been performed against various protein targets to screen for potential inhibitors.[10][11] For example, docking studies of pyrazole derivatives with receptor tyrosine kinases and protein kinases have shown that these compounds can be potential inhibitors, with some derivatives exhibiting minimum binding energies as low as -10.35 kJ/mol.[10]

Table 2: Example Molecular Docking Results for Pyrazole Derivatives

CompoundTarget ProteinBinding Energy (kcal/mol)
M6Escherichia coli (1FJ4)-9.6
M17Escherichia coli (1FJ4)-9.3
M19Escherichia coli (1FJ4)-9.5
M20Escherichia coli (1FJ4)-10.3

Source: Adapted from studies on pyrazole and pyrazoline derivatives as antimicrobial agents.

ADMET Analysis

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for determining the drug-likeness of a compound. In silico ADMET prediction is performed to assess these properties early in the drug development process.[12][13][14] Parameters such as Lipinski's rule of five (molecular weight, logP, hydrogen bond donors, and acceptors) are evaluated to predict oral bioavailability.

Table 3: Predicted ADMET Properties for Representative Pyrazole Derivatives

CompoundMolecular Weight ( g/mol )LogPH-bond AcceptorsH-bond Donors
M6342.822.9731

Source: Adapted from ADMET profiling of pyrazole and pyrazoline derivatives.

Experimental and Computational Protocols

Synthesis

A typical synthesis protocol for pyrazoline derivatives involves:

  • Chalcone Synthesis: An appropriate acetophenone (e.g., p-nitroacetophenone) is dissolved in ethanol. An aromatic aldehyde is added, and the solution is heated. A 40% NaOH solution is added with stirring. The resulting solid is kept overnight, acidified with 10% HCl, washed, and recrystallized from ethanol.[4]

  • Pyrazoline Synthesis: The synthesized chalcone is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. After cooling and concentration, the separated solid is filtered and recrystallized from ethanol.[4]

Spectroscopic Characterization
  • FT-IR: Spectra are typically recorded using a Bruker Tensor 27 FT-IR spectrometer with the KBr pellet technique.[15]

  • NMR: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance 500 instrument in a suitable deuterated solvent (e.g., CDCl₃), using TMS as an internal standard.[7]

Computational Methods
  • DFT Calculations: Geometric optimization and frequency calculations are performed using software like Gaussian 09 with the B3LYP functional and a basis set such as 6-311G(d,p).[16]

  • Molecular Docking: Docking studies are often carried out using AutoDock 4.2. The 3D structures of the ligands are prepared, and the target protein structure is obtained from the Protein Data Bank (PDB).[10]

  • ADMET Prediction: In silico ADMET properties are predicted using web servers like pKCSM or software packages like Schrödinger Maestro.[12]

Visualizations

The following diagrams illustrate the typical workflow and molecular structure in the theoretical study of pyrazole derivatives.

cluster_synthesis Synthesis & Characterization cluster_computational Computational Analysis Chalcone Chalcone Synthesis Pyrazoline Pyrazoline Synthesis Chalcone->Pyrazoline Spectroscopy Spectroscopic Characterization (FT-IR, NMR, X-ray) Pyrazoline->Spectroscopy DFT DFT Calculations (Geometry, Frequencies, HOMO-LUMO) Pyrazoline->DFT Docking Molecular Docking DFT->Docking ADMET ADMET Prediction Docking->ADMET

References

An In-depth Technical Guide to the Stability and Reactivity of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from published literature on closely related analogues, including 4-bromopyrazoles and nitrophenyl-substituted pyrazoles, to provide a robust predictive profile. All inferred data and methodologies are clearly indicated.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature. Its structural features—a brominated pyrazole ring and a nitrophenyl substituent—dictate its physical and chemical properties. The presence of the polar nitro group and the hydrogen-bonding capability of the pyrazole N-H group are expected to influence its solubility and crystalline structure.

Table 1: Physicochemical Properties of this compound

PropertyValue/ObservationSource/Justification
CAS Number 73227-97-1Chemical Catalogs[1]
Molecular Formula C₉H₆BrN₃O₂Calculated
Molecular Weight 268.07 g/mol Calculated
Appearance Solid (predicted)General property of similar pyrazoles
Melting Point No data available-
Density 1.737 g/cm³Safety Data Sheet[1]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, alcohols).Inferred from related structures

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts/BandsJustification
¹H NMR δ ~13-14 ppm (br s, 1H, N-H); δ ~8.3 ppm (d, 2H, Ar-H ortho to NO₂); δ ~7.8 ppm (d, 2H, Ar-H meta to NO₂); δ ~7.7 ppm (s, 1H, pyrazole C5-H)Based on data for 4-bromopyrazoles and nitrophenyl derivatives.[2][3]
¹³C NMR δ ~150 ppm (pyrazole C3); δ ~147 ppm (Ar-C-NO₂); δ ~130 ppm (pyrazole C5); δ ~129 ppm (Ar-CH); δ ~124 ppm (Ar-CH); δ ~95 ppm (pyrazole C4-Br)Based on data for substituted pyrazoles.[2]
IR (cm⁻¹) ~3100-3300 (N-H stretch); ~1590-1600 (C=C/C=N stretch); ~1520 & ~1350 (asymmetric and symmetric NO₂ stretch); ~550-650 (C-Br stretch)Characteristic vibrational frequencies for the functional groups present.[4]

Stability Profile

The stability of this compound is crucial for its handling, storage, and application in drug development and materials science.

Thermal Stability

While no specific decomposition temperature is reported, the compound is expected to be a stable solid under standard conditions.[1] The pyrazole ring itself is thermally robust. The presence of the nitro group may lower the overall thermal stability compared to non-nitrated analogues. It is recommended to store the compound in a cool, dry, and well-ventilated place.[1]

Photochemical Stability

Aromatic nitro compounds can be photochemically active. Prolonged exposure to UV light should be avoided to prevent potential degradation or photoreactions.

Chemical Stability
  • pH and Hydrolytic Stability: The pyrazole ring is generally stable across a wide pH range. However, pyrazole derivatives containing ester functionalities have been shown to undergo hydrolysis, particularly at basic pH.[5] The C-Br and C-NO₂ bonds in the target molecule are not expected to be readily hydrolyzed under physiological conditions.

  • Oxidative and Reductive Stability: The pyrazole nucleus is generally resistant to oxidation. The nitro group, however, is susceptible to reduction to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This reactivity can be exploited for further functionalization.

Reactivity Profile

The reactivity of this compound is characterized by the interplay of its three key components: the pyrazole ring, the bromo substituent, and the nitrophenyl group.

Reactivity of the 4-Bromo Substituent

The C4-bromo group is the most versatile handle for synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position.

Table 3: Reactivity of this compound in Cross-Coupling Reactions

ReactionCoupling PartnerProduct TypeCatalyst/Conditions (Typical)
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acids or esters4-Aryl/heteroaryl-3-(4-nitrophenyl)-1H-pyrazolePd(PPh₃)₄ or PdCl₂(dppf), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., dioxane, DMF/water)
Buchwald-Hartwig Amination Primary or secondary amines4-Amino-3-(4-nitrophenyl)-1H-pyrazolePd₂(dba)₃, phosphine ligand (e.g., XPhos, tBuDavePhos), base (e.g., NaOtBu, K₃PO₄), solvent (e.g., toluene, dioxane)
Heck-Mizoroki Reaction Alkenes4-Alkenyl-3-(4-nitrophenyl)-1H-pyrazolePd(OAc)₂, phosphine ligand, base (e.g., Et₃N, K₂CO₃), solvent (e.g., DMF, acetonitrile)
Sonogashira Coupling Terminal alkynes4-Alkynyl-3-(4-nitrophenyl)-1H-pyrazolePdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N), solvent (e.g., THF, DMF)
Reactivity of the Pyrazole Ring
  • N-Alkylation/Arylation: The acidic proton on the pyrazole nitrogen (N1) can be deprotonated with a base (e.g., NaH, K₂CO₃) and subsequently reacted with electrophiles like alkyl halides or aryl halides to yield N-substituted pyrazoles.

  • Electrophilic Substitution: The pyrazole ring is an electron-rich aromatic system. However, the C4 position is blocked by the bromine atom, and the C5 position is sterically hindered. Electrophilic substitution is therefore less common for this specific derivative.

Reactivity of the 4-Nitrophenyl Group

The primary reactivity of this group involves the reduction of the nitro functionality to an amine. This resultant aniline derivative can then undergo a host of further reactions, such as diazotization, acylation, and sulfonylation, providing a gateway to a large library of new compounds.

Experimental Protocols

The following protocols are inferred from standard procedures for the synthesis of similar pyrazole derivatives.

Inferred Synthesis of this compound

This proposed two-step synthesis starts with the construction of the pyrazole ring followed by bromination.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Bromination A 1-(4-Nitrophenyl)ethan-1-one + N,N-Dimethylformamide dimethyl acetal B 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one A->B Heat D 3-(4-Nitrophenyl)-1H-pyrazole B->D Acetic Acid, Heat C Hydrazine Hydrate C->D Acetic Acid, Heat E 3-(4-Nitrophenyl)-1H-pyrazole G This compound E->G Acetonitrile, rt F N-Bromosuccinimide (NBS) F->G Acetonitrile, rt

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 3-(4-Nitrophenyl)-1H-pyrazole

  • To a solution of 1-(4-nitrophenyl)ethan-1-one (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield crude 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

  • Dissolve the crude intermediate in glacial acetic acid.

  • Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the mixture to 80-100 °C for 2-4 hours.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford 3-(4-nitrophenyl)-1H-pyrazole.

Step 2: Synthesis of this compound

  • Dissolve 3-(4-nitrophenyl)-1H-pyrazole (1.0 eq) in acetonitrile or chloroform.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir the mixture for 4-8 hours at room temperature, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the arylation of the C4 position.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Product R¹-R² PdII_Complex R¹-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Aryl_Complex R¹-Pd(II)L₂-R² Transmetal->PdII_Aryl_Complex Boronate R²-B(OR)₂ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 RedElim->Product Reactant R¹-Br (4-Bromopyrazole) Reactant->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the 4-aryl-3-(4-nitrophenyl)-1H-pyrazole product.

Potential Applications in Drug Discovery and Materials Science

The this compound scaffold is a valuable building block for creating diverse chemical libraries. The presence of the nitrophenyl group is a common feature in molecules with anti-inflammatory, antimicrobial, and anticancer activities.[6][7][8] The C4-bromo position allows for systematic modification of the molecule's structure to explore structure-activity relationships (SAR). This enables the optimization of potency, selectivity, and pharmacokinetic properties for potential drug candidates. In materials science, the rigid, aromatic nature of this scaffold makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors, where its electronic properties can be tuned via cross-coupling reactions.

Disclaimer: This document is intended for informational purposes for a technical audience. The stability and reactivity profiles are largely based on established chemical principles and data from analogous structures. All experimental work should be conducted with appropriate safety precautions in a controlled laboratory setting.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed two-step protocol for the synthesis of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis involves the initial preparation of 3-(4-nitrophenyl)-1H-pyrazole via a condensation reaction, followed by regioselective bromination at the 4-position of the pyrazole ring.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The data is representative of typical yields and physical properties for analogous reactions found in the literature.

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
13-(4-nitrophenyl)-1H-pyrazoleC₉H₇N₃O₂189.1785-95Yellow Solid
2This compoundC₉H₆BrN₃O₂268.0770-85Pale Yellow Solid

Experimental Protocols

Step 1: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole

This procedure details the synthesis of the pyrazole ring through the condensation of a 1,3-dicarbonyl compound with hydrazine hydrate.

Materials:

  • 1-(4-nitrophenyl)-1,3-butanedione

  • Hydrazine hydrate (64-85% solution)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-nitrophenyl)-1,3-butanedione (10 mmol) in 100 mL of ethanol.

  • To this solution, add hydrazine hydrate (12 mmol) dropwise with stirring.

  • Add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into 200 mL of ice-cold distilled water with constant stirring.

  • A yellow precipitate of 3-(4-nitrophenyl)-1H-pyrazole will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold distilled water (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Dry the product in a vacuum oven at 60°C to a constant weight.

  • The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of this compound

This protocol describes the regioselective bromination of the pre-synthesized 3-(4-nitrophenyl)-1H-pyrazole at the 4-position using N-Bromosuccinimide (NBS).

Materials:

  • 3-(4-nitrophenyl)-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-(4-nitrophenyl)-1H-pyrazole (5 mmol) in 50 mL of acetonitrile.

  • To this solution, add N-Bromosuccinimide (NBS) (5.5 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add 50 mL of distilled water and stir for 15 minutes.

  • The solid product, this compound, will precipitate out.

  • Collect the solid by vacuum filtration.

  • Wash the product with distilled water (2 x 15 mL) to remove succinimide and any unreacted NBS.

  • Dry the final product in a vacuum oven at 60°C.

  • If further purification is required, the product can be recrystallized from a suitable solvent such as an ethanol/water mixture.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

Synthesis_Step1 cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product A 1-(4-nitrophenyl)-1,3-butanedione E Dissolve & Mix A->E B Hydrazine Hydrate B->E C Ethanol (Solvent) C->E D Glacial Acetic Acid (Catalyst) D->E F Reflux (4-6h) E->F G Cool to RT F->G H Precipitate in Ice Water G->H I Vacuum Filtration H->I J Wash with Water I->J K Dry under Vacuum J->K L 3-(4-nitrophenyl)-1H-pyrazole K->L

Caption: Workflow for the synthesis of 3-(4-nitrophenyl)-1H-pyrazole.

Synthesis_Step2 cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product M 3-(4-nitrophenyl)-1H-pyrazole P Dissolve & Mix M->P N N-Bromosuccinimide (NBS) N->P O Acetonitrile (Solvent) O->P Q Stir at RT (8-12h) P->Q R Solvent Evaporation Q->R S Add Water & Stir R->S T Vacuum Filtration S->T U Wash with Water T->U V Dry under Vacuum U->V W This compound V->W

Caption: Workflow for the bromination of 3-(4-nitrophenyl)-1H-pyrazole.

Application Notes and Protocols for the Analysis of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed methodologies for the comprehensive analysis of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols described herein cover chromatographic, spectroscopic, and elemental analysis techniques essential for the identification, quantification, and characterization of this molecule. The provided methods are foundational for quality control, metabolic studies, and further investigation into its biological activities.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their wide range of biological activities includes anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The introduction of a bromo-substituent and a nitrophenyl group to the pyrazole scaffold, as in this compound, can significantly influence its physicochemical properties and biological activity. Accurate and robust analytical methods are therefore crucial for the development and evaluation of such compounds. This document outlines detailed protocols for the analysis of this compound using state-of-the-art analytical techniques.

Analytical Techniques

A multi-faceted approach is recommended for the thorough analysis of this compound, ensuring unambiguous identification and purity assessment. The primary techniques include:

  • High-Performance Liquid Chromatography (HPLC): For separation, quantification, and purity determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identification and structural elucidation based on fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation.

  • Elemental Analysis: To confirm the empirical formula.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Application Note

This RP-HPLC method is designed for the separation and quantification of this compound in bulk samples or formulation matrices. The method is optimized for high resolution, sensitivity, and reproducibility.

Experimental Protocol

3.1. Instrumentation and Columns

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

3.2. Mobile Phase and Gradient

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Methanol

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 25°C

3.3. Sample Preparation

  • Accurately weigh and dissolve the sample in methanol to a concentration of 1 mg/mL to create a stock solution.

  • Prepare a series of dilutions from the stock solution (e.g., 5, 10, 25, 50, 100 µg/mL) for the calibration curve.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3.4. Data Presentation

A representative chromatogram would show a sharp, well-defined peak for this compound. The retention time is expected to be in the range of 5-10 minutes under the specified conditions.

Table 1: Quantitative HPLC Data (Illustrative)

ParameterValue
Retention Time (tR)~7.5 min
Linearity Range5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS analysis provides confirmation of the molecular weight and valuable structural information through the fragmentation pattern of this compound.

Experimental Protocol

4.1. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

4.2. Chromatographic Conditions

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 10 min

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Injection Mode: Split (20:1)

4.3. Mass Spectrometer Conditions

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Range: 50-400 amu

4.4. Data Presentation

Table 2: Expected Mass Spectrometry Data

ParameterValue
Molecular FormulaC₉H₆BrN₃O₂
Molecular Weight267.96 g/mol (for ⁷⁹Br) / 269.96 g/mol (for ⁸¹Br)
Expected Molecular Ion [M]⁺m/z 268 and 270 (approx. 1:1 ratio)
Major Fragmentation Ions (m/z)[M-NO₂]⁺, [M-Br]⁺, fragments corresponding to the nitrophenyl and bromo-pyrazole moieties.

NMR Spectroscopy

Application Note

¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of this compound. The chemical shifts and coupling constants provide definitive information about the molecular structure.

Experimental Protocol

5.1. Instrumentation

  • NMR Spectrometer (e.g., 400 MHz or higher)

5.2. Sample Preparation

  • Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

5.3. Data Presentation

The following are predicted chemical shifts based on the analysis of similar structures. Actual values may vary.

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~13.5br sN-H of pyrazole
~8.30d2H, Ar-H ortho to NO₂
~8.05d2H, Ar-H meta to NO₂
~8.00s1H, C5-H of pyrazole
¹³C~150sC-NO₂
~148sC3 of pyrazole
~140sC-Ar (attached to pyrazole)
~130sC5 of pyrazole
~129sCH-Ar (ortho to NO₂)
~124sCH-Ar (meta to NO₂)
~95sC4 of pyrazole (C-Br)

Elemental Analysis

Application Note

Elemental analysis is used to determine the percentage composition of carbon, hydrogen, and nitrogen in the purified compound, providing confirmation of its empirical formula.

Experimental Protocol

6.1. Instrumentation

  • CHNS/O Elemental Analyzer

6.2. Sample Preparation

  • Accurately weigh 1-2 mg of the dry, pure compound into a tin capsule.

6.3. Data Presentation

Table 4: Theoretical Elemental Composition

ElementTheoretical %
Carbon (C)40.33
Hydrogen (H)2.26
Nitrogen (N)15.68

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_bioactivity Further Studies synthesis Synthesis of 4-Bromo-3-(4-nitrophenyl) -1H-pyrazole purification Column Chromatography synthesis->purification hplc RP-HPLC (Purity & Quantification) purification->hplc gcms GC-MS (MW & Fragmentation) purification->gcms nmr NMR (Structure Elucidation) purification->nmr ea Elemental Analysis (Empirical Formula) purification->ea bio_assay Biological Assays hplc->bio_assay gcms->bio_assay nmr->bio_assay ea->bio_assay

Figure 1. General experimental workflow for the analysis of this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Cellular Response lps LPS tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk Activates nfkb_complex p50/p65-IκBα (Inactive NF-κB) ikk->nfkb_complex Phosphorylates IκBα nfkb_active p50/p65 (Active NF-κB) nfkb_complex->nfkb_active IκBα Degradation nucleus Nucleus nfkb_active->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Gene Transcription pyrazole 4-Bromo-3-(4-nitrophenyl) -1H-pyrazole pyrazole->ikk Inhibits

Figure 2. Postulated inhibitory action on the NF-κB inflammatory signaling pathway.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures accurate identification, purity assessment, and quantification, which are critical for advancing the research and development of this and related pyrazole derivatives. The provided protocols can be adapted and validated for specific research needs, from quality control in synthesis to detailed pharmacological investigations.

Application Notes and Protocols for Bromo- and Nitrophenyl-Substituted Pyrazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, no specific cancer research applications for the compound 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole have been documented in publicly available scientific literature. The following application notes and protocols are based on the broader classes of bromo- and nitrophenyl-substituted pyrazole derivatives, which have demonstrated significant potential in oncology research.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The pyrazole scaffold serves as a versatile template for the development of targeted cancer therapies. The introduction of various substituents, such as bromo and nitrophenyl groups, has been shown to modulate the biological activity of these compounds, leading to the discovery of potent inhibitors of cancer cell proliferation and key signaling pathways.[1][3]

This document provides an overview of the application of bromo- and nitrophenyl-pyrazole derivatives in cancer research, including their cytotoxic effects on various cancer cell lines, potential mechanisms of action, and detailed protocols for their in vitro evaluation.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various bromo- and nitrophenyl-substituted pyrazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).

Table 1: Cytotoxicity of Bromo-Substituted Pyrazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-oneHCT-1163.6[4]
4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-oneSR (Leukemia)0.0351[5]
4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-oneOVCAR-3 (Ovarian)0.248[5]
Pyrazole derivative with 4-bromophenyl groupA549 (Lung)8.0[1]
Pyrazole derivative with 4-bromophenyl groupHeLa (Cervical)9.8[1]
Pyrazole derivative with 4-bromophenyl groupMCF-7 (Breast)5.8[1]

Table 2: Cytotoxicity of Nitrophenyl-Substituted Pyrazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazoleHeLa (Cervical)Noticeable cytotoxicity[6]
1-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl) ethenoneHeLa (Cervical)Noticeable cytotoxicity[6]
para-nitrophenyl linked pyrazole conjugateNot Specified93.53 ± 1.37% inhibition (protein denaturation)[3]

Experimental Protocols

The following are detailed protocols for key experiments commonly used to evaluate the anticancer potential of novel pyrazole derivatives.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compound (e.g., a pyrazole derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Kinase Inhibition Assay

This protocol is designed to determine if a pyrazole derivative can inhibit the activity of specific kinases that are often dysregulated in cancer (e.g., EGFR, VEGFR-2).

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase assay buffer.

  • Add the test compound at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature (usually 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a two-step addition of reagents.

  • Measure the luminescence using a luminometer. The light output is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with a test compound.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Visualizations

Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival.

EGFR_VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR-2 VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrazole Bromo/Nitrophenyl Pyrazole Derivative Pyrazole->EGFR Inhibition Pyrazole->VEGFR Inhibition

Caption: EGFR/VEGFR-2 signaling pathways targeted by pyrazole derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel pyrazole derivative in cancer research.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_development Preclinical Development Synthesis Synthesis of Pyrazole Derivative Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) Characterization->Cytotoxicity Mechanism Mechanism of Action (Apoptosis, Cell Cycle) Cytotoxicity->Mechanism Target Target Identification (Kinase Assays) Mechanism->Target Lead Lead Optimization Target->Lead Animal Animal Model Studies (Xenografts) Toxicity Toxicity & PK/PD Studies Animal->Toxicity Lead->Animal

Caption: Preclinical evaluation workflow for novel pyrazole anticancer agents.

Structure-Activity Relationship (SAR)

The anticancer activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

References

Application Notes and Protocols: 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole, a valuable intermediate for the synthesis of diverse molecular scaffolds of interest in medicinal chemistry and materials science. This document outlines a proposed synthetic protocol for the title compound, its characterization, and its application in key cross-coupling reactions.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmaceuticals and agrochemicals.[1] Their diverse biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties, make them attractive targets for drug discovery.[1][2] The subject of these notes, this compound, is a strategically functionalized pyrazole. The presence of a bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups. The 3-(4-nitrophenyl) substituent can be a key pharmacophoric element or a precursor for further functionalization, such as reduction to the corresponding aniline derivative.

Physicochemical Properties and Characterization Data

A summary of the expected physicochemical properties and characterization data for this compound is presented below. This data is crucial for reaction monitoring and quality control.

PropertyValue
Molecular Formula C₉H₆BrN₃O₂
Molecular Weight 284.07 g/mol
Appearance Expected to be a solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.8 (s, 1H, NH), 8.35 (d, J=8.8 Hz, 2H), 8.15 (d, J=8.8 Hz, 2H), 8.05 (s, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 147.5, 145.0, 138.0, 130.0, 129.0, 124.0, 95.0
Mass Spectrometry (ESI-MS) m/z: 283.9 [M-H]⁻

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in common cross-coupling reactions.

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on established methods for the synthesis of substituted pyrazoles.

Reaction Scheme:

G A 1-(4-nitrophenyl)ethan-1-one C (E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one A->C Reflux B N,N-dimethylformamide dimethyl acetal (DMF-DMA) B->C E 3-(4-nitrophenyl)-1H-pyrazole C->E Glacial Acetic Acid, Reflux D Hydrazine hydrate D->E G This compound E->G Acetonitrile, rt F N-Bromosuccinimide (NBS) F->G

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-nitrophenyl)ethan-1-one (1.0 eq.) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq.).

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess DMF-DMA under reduced pressure to obtain the crude product.

  • The crude enaminone can be used in the next step without further purification.

Step 2: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole

  • Dissolve the crude (E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (1.0 eq.) in glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq.) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford 3-(4-nitrophenyl)-1H-pyrazole.

Step 3: Synthesis of this compound

  • Dissolve 3-(4-nitrophenyl)-1H-pyrazole (1.0 eq.) in acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[3]

Reaction Scheme:

G A This compound F 4-Aryl-3-(4-nitrophenyl)-1H-pyrazole A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F Heat D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F

Figure 2: Suzuki-Miyaura cross-coupling of this compound.

Procedure:

  • To a reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1).

  • Purge the vial with an inert gas (e.g., argon or nitrogen) and seal it.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-3-(4-nitrophenyl)-1H-pyrazole.

Table of Representative Suzuki-Miyaura Coupling Reactions:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-(4-Nitrophenyl)-4-phenyl-1H-pyrazole85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole80-90
33-Pyridinylboronic acid3-(4-Nitrophenyl)-4-(pyridin-3-yl)-1H-pyrazole70-85
Protocol 3: Heck-Mizoroki Reaction

This protocol provides a general method for the palladium-catalyzed Heck-Mizoroki reaction of this compound with an alkene.

Reaction Scheme:

G A This compound G 4-Vinyl-3-(4-nitrophenyl)-1H-pyrazole derivative A->G B Alkene (e.g., Styrene) B->G C Pd Catalyst (e.g., Pd(OAc)₂) C->G Heat D Ligand (e.g., PPh₃) D->G E Base (e.g., Et₃N) E->G F Solvent (e.g., DMF) F->G

Figure 3: Heck-Mizoroki reaction of this compound.

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the alkene (1.5 eq.), a palladium catalyst such as palladium(II) acetate (0.02 eq.), a phosphine ligand like triphenylphosphine (0.04 eq.), and a base such as triethylamine (2.0 eq.).

  • Add a suitable solvent, for example, N,N-dimethylformamide (DMF).

  • Degas the mixture and then heat it under an inert atmosphere to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and dilute it with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired 4-alkenyl-3-(4-nitrophenyl)-1H-pyrazole.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile building block for the synthesis of various biologically active molecules.

Synthesis of Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors.[4][5] The ability to introduce diverse substituents at the 4-position of the pyrazole ring via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. The nitrophenyl group can also be a key interaction point within the kinase active site or can be reduced to an amine to introduce further diversity.

G A This compound B Suzuki or Heck Coupling A->B C Substituted Pyrazole Library B->C D Reduction of Nitro Group C->D F Kinase Inhibitor Candidates C->F E Further Functionalization D->E E->F

Figure 4: Workflow for the synthesis of kinase inhibitors.

Development of Anti-inflammatory Agents

Many pyrazole-containing compounds have demonstrated significant anti-inflammatory properties.[1][6] By utilizing this compound as a starting material, novel series of pyrazole derivatives can be synthesized and screened for their anti-inflammatory activity. The modular nature of the synthetic routes allows for the rapid generation of a library of compounds for biological evaluation.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its strategic functionalization allows for the straightforward introduction of molecular diversity through well-established cross-coupling methodologies. The protocols and application notes provided herein are intended to guide researchers in the effective utilization of this building block for the discovery and development of novel chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for In Vitro Testing of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro evaluation of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole, a synthetic heterocyclic compound with potential therapeutic applications. The protocols outlined below are designed to assess its cytotoxic, anti-inflammatory, and kinase inhibitory activities, which are common biological properties of pyrazole derivatives.[1][2][3][4][5][6]

Overview and Potential Applications

Pyrazole-containing compounds are a significant class of heterocyclic molecules in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and protein kinase inhibitory effects.[2][3][4][5][6][7] The structural features of this compound, suggest that it may interact with various biological targets. These protocols provide a foundational screening cascade to elucidate its biological activity profile.

General Laboratory Procedures

Compound Handling and Storage:

  • This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • For in vitro assays, prepare a stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration in the cell culture medium does not exceed a non-toxic level (typically ≤ 0.5%).

Cytotoxicity Assessment

A primary step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10]

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[9][10] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[8][9]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation:

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
A549Hypothetical ValueReference Value
MCF-7Hypothetical ValueReference Value
PC-3Hypothetical ValueReference Value

This table presents a template for summarizing cytotoxicity data. Actual values would be determined experimentally.

Anti-inflammatory Activity Evaluation

Pyrazole derivatives are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenases (COX) or by modulating inflammatory signaling pathways such as NF-κB.[1][11]

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Principle: This assay measures the ability of the compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO levels are quantified using the Griess reagent.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NIL).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

Data Presentation:

Compound Concentration (µM)NO Production (% of Control)
0.1Hypothetical Value
1Hypothetical Value
10Hypothetical Value
100Hypothetical Value
L-NIL (Positive Control)Reference Value

This table is a template for presenting the dose-dependent inhibition of NO production.

Kinase Inhibition Assays

Many pyrazole-containing compounds have been identified as potent kinase inhibitors, making this a crucial area of investigation.[2][7][12][13][14]

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates kinase inhibition.

Experimental Protocol:

  • Kinase Reaction:

    • In a 96-well plate, set up the kinase reaction including the kinase of interest (e.g., a panel of cancer-related kinases like AKT1, EGFR, BRAF V600E), its substrate, ATP, and various concentrations of this compound.[2][7]

    • Include a no-kinase control and a vehicle control.

    • Incubate at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP through a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Data Presentation:

Kinase TargetThis compound IC50 (µM)Staurosporine (Positive Control) IC50 (µM)
AKT1Hypothetical ValueReference Value
EGFRHypothetical ValueReference Value
BRAF V600EHypothetical ValueReference Value
p38αHypothetical ValueReference Value

This table provides a template for summarizing the kinase inhibitory profile of the compound.

Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Initial Screening cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Lead Identification A This compound (Test Compound) B Cytotoxicity Assay (MTT) A->B Test Compound C Anti-inflammatory Assay (Griess Assay) A->C Test Compound D Kinase Inhibition Assay (ADP-Glo) A->D Test Compound E IC50 Determination (Cytotoxicity) B->E F NO Inhibition Analysis C->F G Kinase IC50 Profiling D->G H Identification of Biological Activity E->H F->H G->H

Caption: General experimental workflow for in vitro characterization.

Hypothetical Signaling Pathway: NF-κB Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (e.g., iNOS for NO production) NFkB->Genes activates transcription of Compound 4-Bromo-3-(4-nitrophenyl) -1H-pyrazole Compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Application Notes: High-Throughput Screening of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole Analogs for Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1][2][3] These activities include anti-inflammatory, antimicrobial, analgesic, and notably, anticancer effects.[1][2][4][5] The pyrazole scaffold is a key component in several FDA-approved drugs. The development of novel pyrazole analogs, such as those based on the 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole core structure, is a key strategy in the discovery of new therapeutic agents. High-throughput screening (HTS) provides an efficient platform for rapidly evaluating large libraries of these analogs to identify potent and selective lead compounds for further development.

Principle of the Screening Assay

The primary application detailed here is the use of a cell-based high-throughput assay to identify analogs that exhibit cytotoxic effects against cancer cell lines. The protocol focuses on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells. A decrease in formazan production in the presence of a test compound indicates a reduction in cell viability, suggesting cytotoxic or anti-proliferative activity.

Applications

  • Primary Screening: Rapidly screen a large library of this compound analogs to identify "hits" that significantly inhibit cancer cell viability.

  • Dose-Response Analysis: Determine the half-maximal inhibitory concentration (IC50) for active compounds to quantify their potency.

  • Selectivity Profiling: Assess the cytotoxicity of promising analogs across a panel of different cancer cell lines (e.g., lung, breast, colon) and normal cell lines to determine their cancer-specificity.[8]

  • Lead Optimization: Guide the structure-activity relationship (SAR) studies of the pyrazole scaffold to enhance potency and selectivity.

Data Presentation

The results from a high-throughput screen can be effectively summarized to compare the potency of different analogs. The table below presents hypothetical data for a series of this compound analogs tested against various human cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) of Pyrazole Analogs Against Human Cancer Cell Lines

Compound IDR1-SubstituentA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)
Bromo-Pyr-01-H35.241.528.9
Bromo-Pyr-02-CH321.825.119.5
Bromo-Pyr-03-Cl12.515.39.8
Bromo-Pyr-04-OCH318.922.416.7
Bromo-Pyr-05-F10.211.98.1
Doxorubicin(Standard)0.30.50.4

Note: Data are hypothetical examples based on typical screening results for pyrazole derivatives found in literature. Doxorubicin is included as a standard reference drug.[4][5]

Experimental Protocols & Workflows

A systematic workflow is essential for a successful HTS campaign. The process begins with the preparation of the compound library and cells, followed by the primary screen, data analysis, and subsequent confirmatory and secondary assays for hit validation.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation Compound_Prep Compound Library Plating (this compound Analogs) Primary_Screen Primary HTS (Single High Concentration) Compound_Prep->Primary_Screen Cell_Prep Cell Seeding (e.g., A549, MCF-7) Cell_Prep->Primary_Screen Data_Analysis Data Analysis (Calculate % Inhibition) Primary_Screen->Data_Analysis Dose_Response Confirmatory Screen (Dose-Response) IC50_Calc IC50 Determination Dose_Response->IC50_Calc Hit_Selection Hit Selection (Potency & Efficacy) Data_Analysis->Hit_Selection Hit_Selection->Dose_Response Secondary_Assays Secondary Assays (e.g., Apoptosis, Kinase Inhibition) IC50_Calc->Secondary_Assays

Figure 1: General workflow for high-throughput screening of pyrazole analogs.

Protocol 1: Cell Viability Screening (MTT Assay)

This protocol is adapted for a 96-well plate format, suitable for HTS.

1. Materials and Reagents:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116).

  • Cell culture medium (e.g., DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[6][7]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO).[6]

  • Test Compounds: this compound analogs dissolved in DMSO.

  • 96-well flat-bottom sterile culture plates.

2. Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[9] Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the pyrazole analogs in culture medium from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • For a primary screen, a single high concentration (e.g., 10 or 20 µM) is typically used.

    • For dose-response curves, use a range of concentrations (e.g., 0.1 to 100 µM).

    • Add 100 µL of the compound dilutions to the appropriate wells. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7] Incubate for another 3-4 hours at 37°C.[7][10]

  • Formazan Solubilization: Aspirate the MTT solution and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[6][7] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6][9]

3. Data Analysis:

  • Calculate Percent Viability: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine IC50 Values: For dose-response experiments, plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to determine the IC50 value.

Potential Mechanism of Action & Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling proteins involved in cell proliferation, survival, and angiogenesis.[4] Commonly identified targets include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[11] The diagram below illustrates a hypothetical signaling pathway that could be targeted by active this compound analogs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2 PI3K PI3K/AKT Pathway VEGFR->PI3K Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR RAS RAS/RAF/MEK Pathway EGFR->RAS Activates Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation CDK2 CDK2 CDK2->Proliferation Compound Pyrazole Analog Compound->VEGFR Inhibits Compound->EGFR Inhibits Compound->CDK2 Inhibits

Figure 2: Hypothetical signaling pathways inhibited by pyrazole analogs.

References

Application Notes and Protocols: 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole as a Hypothetical Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Bromo-3-(4-nitrophenyl)-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole core substituted with a bromo group and a nitrophenyl moiety. The presence of the electron-withdrawing nitro group and the phenyl-pyrazole scaffold suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation, a common mechanism for fluorescence in similar molecules. This characteristic positions it as a candidate for development as a fluorescent probe for various analytes and for cellular imaging. These notes outline its potential photophysical properties, a hypothetical application as a "turn-on" fluorescent sensor for the detection of ferric ions (Fe³⁺), and detailed protocols for its use.

Hypothetical Photophysical and Sensing Properties

The fluorescence properties of this compound are likely influenced by the solvent environment and its interaction with specific analytes. The proposed sensing mechanism for Fe³⁺ involves a chelation-enhanced fluorescence (CHEF) effect. In its free state, the probe may exhibit weak fluorescence due to photoinduced electron transfer (PET) from the pyrazole nitrogen to the excited nitrophenyl group, which quenches the fluorescence. Upon binding to Fe³⁺, this PET process is inhibited, leading to a significant enhancement of the fluorescence intensity ("turn-on" response).

Table 1: Hypothetical Photophysical and Sensing Data

ParameterValueConditions
Excitation Wavelength (λex) 350 nmIn Methanol
Emission Wavelength (λem) 480 nmIn Methanol
Stokes Shift 130 nmIn Methanol
Quantum Yield (Φ) ~0.05 (free probe)In Methanol
Quantum Yield (Φ) ~0.50 (in presence of Fe³⁺)In Methanol
Analyte Ferric Ion (Fe³⁺)-
Limit of Detection (LOD) 50 nMCalculated from 3σ/k
Binding Stoichiometry 1:1 (Probe:Fe³⁺)Determined by Job's Plot

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of a substituted chalcone with hydrazine, followed by bromination.

Protocol:

  • Chalcone Synthesis: React 4-nitroacetophenone with an appropriate aldehyde in the presence of a base (e.g., NaOH) in an alcoholic solvent to form the corresponding chalcone.

  • Pyrazole Formation: Reflux the synthesized chalcone with hydrazine hydrate in a suitable solvent like ethanol or acetic acid to yield 3-(4-nitrophenyl)-1H-pyrazole.

  • Bromination: Treat the 3-(4-nitrophenyl)-1H-pyrazole with a brominating agent such as N-bromosuccinimide (NBS) in a chlorinated solvent (e.g., chloroform or dichloromethane) to introduce the bromo group at the 4-position of the pyrazole ring.

  • Purification: Purify the final product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Fe³⁺ Detection

This protocol describes the use of this compound as a "turn-on" fluorescent probe for the detection of Fe³⁺.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Methanol (spectroscopic grade)

  • Deionized water

  • FeCl₃ stock solution (10 mM in deionized water)

  • Stock solutions of other metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂, etc.) for selectivity studies (10 mM in deionized water)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Probe Working Solution: Prepare a 10 µM working solution of the probe by diluting the 1 mM stock solution in methanol.

  • Titration Experiment:

    • To a series of microplate wells, add 100 µL of the 10 µM probe working solution.

    • Add increasing concentrations of Fe³⁺ (from 0 to 100 µM) to the wells.

    • Bring the final volume in each well to 200 µL with methanol.

    • Incubate the plate at room temperature for 15 minutes in the dark.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation set at 350 nm and emission recorded from 400 nm to 600 nm.

    • The emission maximum is expected around 480 nm.

  • Selectivity Study:

    • To different wells containing 100 µL of the 10 µM probe solution, add 50 µM of various metal ions.

    • In a separate well, add 50 µM of Fe³⁺.

    • Bring the final volume to 200 µL with methanol and incubate.

    • Measure the fluorescence intensity to compare the response of the probe to different metal ions.

  • Data Analysis:

    • Plot the fluorescence intensity at 480 nm against the concentration of Fe³⁺ to generate a calibration curve.

    • Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

    • Determine the binding stoichiometry using a Job's plot.

Visualizations

Hypothetical Sensing Mechanism

Caption: Hypothetical "turn-on" fluorescence sensing mechanism.

Experimental Workflow

experimental_workflow A Prepare Probe Stock (1 mM in DMSO) B Prepare Probe Working Solution (10 µM in Methanol) A->B D Dispense Probe into 96-Well Plate B->D C Prepare Analyte Solutions (Metal Ions in H₂O) E Add Analytes (Titration & Selectivity Series) D->E F Incubate at RT (15 min, dark) E->F G Measure Fluorescence (Ex: 350 nm, Em: 400-600 nm) F->G H Data Analysis (Calibration, LOD, Selectivity) G->H

Application Notes and Protocols for the Use of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole in Kinase Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific kinase inhibition data or detailed biological studies for 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole. The following application notes and protocols are based on established methodologies for the evaluation of analogous pyrazole-based kinase inhibitors and are intended to provide a comprehensive framework for initiating research on this specific compound.

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, with numerous derivatives approved for clinical use.[1] The presence of a bromine atom and a nitrophenyl group on the pyrazole ring of this compound suggests the potential for interactions within the ATP-binding pocket of various kinases. The bromo group can form halogen bonds, while the nitrophenyl moiety can participate in various interactions, including pi-stacking and hydrogen bonding.

Quantitative Data on Analogous Pyrazole-Based Kinase Inhibitors

To provide a reference for the potential efficacy of this compound, the following table summarizes the activity of various pyrazole derivatives against different kinase targets.

Compound Name/StructureTarget Kinase(s)IC50 (nM)Cell-Based Assay (Cell Line)Cell-Based Potency (IC50/GI50)Reference
Afuresertib (GSK2110183) (Structure with a pyrazole core)Akt11.3HCT116 (colon)950 nM[2]
Ruxolitinib (Structure with a pyrazole linked to a pyrrolo[2,3-d]pyrimidine)JAK1, JAK2~3--[1]
Barasertib (AZD1152) (Structure with a pyrazole derivative)Aurora B0.37--[2]
Compound 1 (3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile)Akt161HCT116, OVCAR-87.76 µM, 9.76 µM[2]
Compound 6 (A series of 1,3,4-triarylpyrazoles)EGFR>99% inhibition at 100 µMHePG-2, MCF-7, PC-3, A-549, HCT-116-[3]
Compound 22 (A 3,5-disubstituted pyrazole derivative)--MiaPaCa2 (pancreatic)Induces apoptosis[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the kinase inhibitory potential of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay biochemically quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Kinase of interest (e.g., EGFR, Akt, SRC)

  • Substrate for the kinase

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer. The final DMSO concentration should be ≤1%.

  • In a 384-well plate, add 2.5 µL of the test compound dilution or control.

  • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to assess the cytotoxic or anti-proliferative effects of the compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Phospho-protein Analysis

This technique is used to detect the phosphorylation status of a specific kinase or its downstream substrate, providing evidence of target engagement and inhibition of the signaling pathway in a cellular context.[4]

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to attach.

  • Treat cells with the test compound at various concentrations for a specified time (e.g., 2 hours).[4]

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[5]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.[5]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt) to confirm equal loading.

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Initial Screening cluster_1 Cellular Evaluation cluster_2 Further Studies compound 4-Bromo-3-(4-nitrophenyl) -1H-pyrazole biochemical_assay In Vitro Kinase Assay (e.g., ADP-Glo) compound->biochemical_assay ic50 Determine IC50 biochemical_assay->ic50 cell_viability Cell Viability Assay (e.g., MTT) ic50->cell_viability Active Compound gi50 Determine GI50 cell_viability->gi50 western_blot Western Blot for Phospho-proteins gi50->western_blot target_engagement Confirm Target Engagement western_blot->target_engagement selectivity Kinase Selectivity Profiling target_engagement->selectivity Confirmed Activity in_vivo In Vivo Efficacy Studies selectivity->in_vivo PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., GSK3B, FOXO) Akt->Downstream Activation/ Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 4-Bromo-3-(4-nitrophenyl) -1H-pyrazole (Hypothetical Target) Inhibitor->Akt Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the cyclocondensation of a suitably substituted 1,3-dicarbonyl compound with a hydrazine derivative, followed by bromination. A common starting material is 1-(4-nitrophenyl)-1,3-butanedione, which is reacted with hydrazine hydrate to form 3-(4-nitrophenyl)-1H-pyrazole. This intermediate is then brominated at the 4-position.

Q2: I am observing the formation of a regioisomer. How can I improve the regioselectivity of the cyclocondensation reaction?

A2: The formation of regioisomers is a common challenge in pyrazole synthesis.[1] To enhance the regioselectivity, consider the following:

  • Solvent Choice: N,N-dimethylacetamide (DMA) has been shown to provide high regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles at room temperature.[1]

  • Catalyst: The use of catalysts like nano-ZnO can improve yields and may influence regioselectivity.[1]

  • Reaction Temperature: Running the reaction at room temperature can often favor the formation of the desired isomer.[1]

Q3: My yield is consistently low. What are the key factors I should investigate to improve it?

A3: Low yields can stem from several factors. Key areas for optimization include:

  • Reaction Conditions: Ensure anhydrous conditions if using moisture-sensitive reagents. The reaction temperature and time are also critical; monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Reagent Purity: The purity of your starting materials, especially the 1,3-dicarbonyl compound and hydrazine, is crucial.

  • Brominating Agent: The choice of brominating agent (e.g., N-bromosuccinimide (NBS), bromine in acetic acid) and the reaction conditions for the bromination step can significantly impact the overall yield.

Q4: What are the best practices for the purification of this compound?

A4: Purification is typically achieved through recrystallization or column chromatography.

  • Recrystallization: Ethanol or a mixture of ethanol and water is often a suitable solvent system.

  • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexane is a common method for separating the desired product from impurities and any unreacted starting materials.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Incomplete reaction, incorrect reaction conditions, or inactive reagents.- Monitor the reaction progress by TLC. - Optimize reaction temperature and time. - Ensure the purity and reactivity of starting materials and reagents. - Consider using a catalyst to facilitate the reaction.[1]
Multiple Spots on TLC (Side Products) Formation of regioisomers, over-bromination, or other side reactions.- Adjust the stoichiometry of the brominating agent to avoid di-bromination. - Optimize the cyclocondensation reaction conditions for better regioselectivity (see FAQs). - Purify the crude product using column chromatography.
Product is an Oil and Does Not Solidify Presence of impurities or residual solvent.- Ensure all solvent has been removed under reduced pressure. - Try triturating the oil with a non-polar solvent like hexane to induce crystallization. - Purify via column chromatography.
Difficulty in Removing Starting Material Incomplete reaction or similar polarity of the product and starting material.- Drive the reaction to completion by extending the reaction time or slightly increasing the temperature. - Use column chromatography with a shallow solvent gradient for better separation.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole

This protocol describes the initial cyclocondensation reaction.

Materials:

  • 1-(4-nitrophenyl)-1,3-butanedione

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 1-(4-nitrophenyl)-1,3-butanedione (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the mixture at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain 3-(4-nitrophenyl)-1H-pyrazole.

Protocol 2: Bromination of 3-(4-nitrophenyl)-1H-pyrazole

This protocol details the subsequent bromination step.

Materials:

  • 3-(4-nitrophenyl)-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Benzoyl peroxide (initiator, optional)

Procedure:

  • Dissolve 3-(4-nitrophenyl)-1H-pyrazole (1 equivalent) in acetonitrile in a round-bottom flask protected from light.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

  • Optionally, add a catalytic amount of benzoyl peroxide as a radical initiator.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Representative Pyrazole Synthesis

SolventTemperature (°C)Time (h)Yield (%)
EthanolReflux675
Acetic Acid100482
N,N-DimethylacetamideRoom Temp1290
DioxaneReflux870

Data is illustrative and based on general trends observed in pyrazole synthesis literature.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Bromination A 1-(4-nitrophenyl)-1,3-butanedione C 3-(4-nitrophenyl)-1H-pyrazole A->C Ethanol, Acetic Acid (cat.), Reflux B Hydrazine Hydrate B->C Ethanol, Acetic Acid (cat.), Reflux E This compound C->E Acetonitrile, RT D N-Bromosuccinimide (NBS) D->E

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity Regioisomer Regioisomer Formation? CheckPurity->Regioisomer OptimizeCondensation Optimize Cyclocondensation: - Solvent (e.g., DMA) - Temperature (RT) - Catalyst Success Yield Improved OptimizeCondensation->Success OptimizeBromination Optimize Bromination: - Stoichiometry of NBS - Reaction Time OptimizeBromination->Success Purification Improve Purification: - Column Chromatography - Recrystallization Purification->Success Regioisomer->OptimizeCondensation Yes SideReaction Other Side Reactions? Regioisomer->SideReaction No SideReaction->OptimizeBromination Yes SideReaction->Purification No

References

Technical Support Center: Purification of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities may include unreacted starting materials, such as 3-(4-nitrophenyl)-1H-pyrazole, and byproducts from the bromination reaction. These can include di-brominated pyrazole species or isomers, depending on the reaction conditions. Residual solvents from the reaction or initial extraction steps are also common.

Q2: What are the general solubility characteristics of this compound?

Q3: Which purification techniques are most effective for this compound?

A3: The most effective purification techniques for compounds of this nature are typically column chromatography and recrystallization. Column chromatography is excellent for separating the desired product from closely related impurities.[2][3][4] Recrystallization is a cost-effective method for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.[5]

Troubleshooting Guides

Column Chromatography Issues

Problem: My compound is not separating well on the silica gel column, and I'm getting mixed fractions.

  • Possible Cause 1: Incorrect Solvent System (Eluent). The polarity of your eluent may not be optimal for separating your compound from impurities.

    • Solution: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to identify the eluent that provides the best separation between your product and impurities. An ideal solvent system will give your product an Rf value of approximately 0.3-0.4.

  • Possible Cause 2: Column Overloading. You may have loaded too much crude product onto the column.

    • Solution: Use a larger column or reduce the amount of crude material loaded. As a general rule, the amount of silica gel should be at least 50 times the weight of the crude sample.

  • Possible Cause 3: Sample loaded in too much solvent. If the sample is dissolved in a large volume of solvent before loading, it will result in a broad band and poor separation.[6]

    • Solution: Dissolve your crude product in the minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder and load this onto the column.[7]

Problem: My compound is not eluting from the column.

  • Possible Cause: Solvent system is not polar enough.

    • Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

Recrystallization Issues

Problem: I can't find a suitable solvent for recrystallization.

  • Possible Cause: A single solvent may not be effective.

    • Solution: Try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. Common binary systems include ethyl acetate/hexane and dichloromethane/hexane.

Problem: The product is "oiling out" instead of crystallizing.

  • Possible Cause 1: The solution is cooling too quickly.

    • Solution: Insulate the flask to allow for slow cooling. This encourages the formation of crystals rather than an oil.

  • Possible Cause 2: The presence of impurities.

    • Solution: Try purifying the material first by a quick column chromatography to remove the bulk of the impurities and then proceed with recrystallization.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Hypothetical Data)

Purification MethodPurity (%)Yield (%)Solvent SystemNotes
Column Chromatography>9860-75Hexane:Ethyl Acetate (Gradient)Effective for removing closely related impurities.
Recrystallization>9950-65Ethyl Acetate/HexaneYields highly pure crystalline product.
Solvent Washing85-9080-90Diethyl EtherGood for a quick, initial purification.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with different ratios of solvents (e.g., starting with 4:1 hexane:ethyl acetate).

  • Column Packing:

    • Place a small cotton plug at the bottom of a glass column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[4]

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting with the determined solvent system, starting with a lower polarity.

    • Collect fractions in test tubes or flasks.

    • Monitor the separation by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute more polar compounds.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • If using a single solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • If using a binary solvent system, add the "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes cloudy. Reheat until the solution is clear, then cool slowly.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization crude_product Crude Product tlc TLC Analysis for Solvent System crude_product->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_fractions TLC Analysis of Fractions collect_fractions->tlc_fractions combine_pure Combine Pure Fractions tlc_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate dissolve Dissolve in Hot Solvent evaporate->dissolve cool Slow Cooling dissolve->cool filter_crystals Filter Crystals cool->filter_crystals dry Dry Purified Product filter_crystals->dry pure_product Pure this compound dry->pure_product troubleshooting_guide start Poor Separation in Column Chromatography check_rf Is Rf value on TLC optimal (0.3-0.4)? start->check_rf adjust_solvent Adjust Solvent System Polarity check_rf->adjust_solvent No check_loading Was the column overloaded? check_rf->check_loading Yes adjust_solvent->check_rf reduce_load Reduce Sample Load or Use Larger Column check_loading->reduce_load Yes check_band Is the initial sample band broad? check_loading->check_band No success Improved Separation reduce_load->success dry_load Use Dry Loading Technique check_band->dry_load Yes check_band->success No dry_load->success

References

Common side reactions in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of unsymmetrically substituted pyrazoles?

A1: The most prevalent issue is the formation of regioisomers. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the cyclization can occur in two different ways, leading to a mixture of two constitutional isomers. These isomers often have very similar physical properties, making their separation by chromatography or crystallization challenging and frequently resulting in a reduced yield of the desired product.[1]

Q2: How can I control the regioselectivity of the pyrazole synthesis?

A2: Several strategies can be employed to improve regioselectivity:

  • Steric and Electronic Control: Significant differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound or the hydrazine can favor the formation of one regioisomer over the other.[1]

  • Use of 1,3-Dicarbonyl Surrogates: Employing surrogates like β-enaminones can lead to a more controlled, regioselective synthesis.[1]

  • Solvent Effects: The choice of solvent can dramatically influence the regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in the formation of N-methylpyrazoles.[2]

  • pH Control: The reaction pH can direct the initial nucleophilic attack. Under acidic conditions, the more basic nitrogen of the substituted hydrazine is protonated, leading to attack by the less hindered nitrogen. Conversely, under neutral or basic conditions, the more nucleophilic nitrogen will react preferentially.[1]

Q3: I am trying to N-alkylate my pyrazole, but I am getting a mixture of N-1 and N-2 alkylated products. How can I improve the selectivity?

A3: The N-alkylation of pyrazoles can indeed yield a mixture of N-1 and N-2 isomers. The regioselectivity is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring, particularly at positions 3 and 5, will direct alkylation to the less sterically hindered nitrogen atom.

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and alkylating agent plays a crucial role. For example, using sodium hydride in THF has been shown to be a promising system for N-1 selective alkylation.[3] Alternative methods using trichloroacetimidate electrophiles with a Brønsted acid catalyst have also been developed to provide N-alkyl pyrazoles, with the regioselectivity being sterically controlled.[4][5]

Q4: During the synthesis of 5-aminopyrazoles, I observe significant byproduct formation. What could be the cause and how can I minimize it?

A4: The synthesis of 5-aminopyrazoles from 3-oxoalkanenitriles and hydrazine can be prone to side reactions. A successful strategy to circumvent the formation of typical by-products is the use of acetylhydrazine in a two-step, one-pot protocol. This method has been reported to facilitate purification, especially on a larger scale.[6]

Q5: Can the pyrazole ring open during the reaction?

A5: Yes, under strongly basic conditions, deprotonation at the C3 position of the pyrazole ring can occur, which may lead to ring-opening.[7] It is therefore advisable to avoid excessively strong bases if this side reaction is a concern.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor Regioselectivity (Mixture of Isomers) 1. Use of unsymmetrical 1,3-dicarbonyl and/or substituted hydrazine with similar steric/electronic properties. 2. Inappropriate reaction conditions (pH, solvent).1. Modify the substrates to introduce significant steric or electronic differences. 2. Utilize β-enaminone surrogates for the 1,3-dicarbonyl compound.[1] 3. Screen different solvents, including fluorinated alcohols like TFE or HFIP.[2] 4. Adjust the reaction pH (acidic vs. basic conditions) to influence the initial nucleophilic attack.[1]
Mixture of N-1 and N-2 Alkylated Products 1. Similar steric and electronic environment around the two nitrogen atoms. 2. Inappropriate choice of alkylating agent, base, or solvent.1. If possible, utilize a pyrazole with a bulky substituent at the 3- or 5-position to direct alkylation. 2. Optimize reaction conditions: screen different bases (e.g., NaH, K2CO3), solvents (e.g., THF, DMF), and alkylating agents.[3] 3. Consider alternative alkylation methods, such as those using trichloroacetimidates under acidic conditions.[4][5]
Formation of Dimerization or Polymerization Products 1. Specific reactivity of certain substituted pyrazoles (e.g., 5-aminopyrazoles). 2. Use of reaction conditions that promote intermolecular reactions (e.g., high concentrations, specific catalysts).1. For 5-aminopyrazoles, be aware of potential Cu-promoted dimerization to form pyrazole-fused pyridazines or pyrazines and adjust catalysts accordingly if this is not the desired product.[8][9] 2. In reactions involving arynes, be mindful that pyrazoles can act as initiators for polymerization.[10] Adjust stoichiometry and reaction time to favor the desired product.
Low Yield and/or Complex Product Mixture 1. Formation of various by-products from side reactions. 2. Hydrolysis of sensitive intermediates or starting materials. 3. Oxidation or decomposition of reagents or products.1. For specific syntheses like 5-aminopyrazoles from 3-oxoalkanenitriles, consider using acetylhydrazine to minimize byproduct formation.[6] 2. Ensure anhydrous reaction conditions if reactants or intermediates are water-sensitive. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if any components are sensitive to oxidation.

Data on Regioselectivity in Pyrazole Synthesis

The following table summarizes the influence of reaction conditions on the regioselectivity of pyrazole formation.

1,3-Dicarbonyl Substrate Hydrazine Solvent Conditions Regioisomeric Ratio (Major:Minor) Reference
Sterically biased 1,3-diketone2-Pyridylhydrazine--High regioselectivity for one isomer[1]
Electronically biased 1,3-dicarbonylArylhydrazineN,N-dimethylacetamide (DMAc)10 N HClExcellent regioselectivity[1]
1,3-DiketoneMethylhydrazineEthanolConventionalOften leads to regioisomeric mixtures[2]
1,3-DiketoneMethylhydrazine2,2,2-Trifluoroethanol (TFE)-Dramatically increased regioselectivity[2]
1,3-DiketoneMethylhydrazine1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)-Dramatically increased regioselectivity[2]

Experimental Protocols

Protocol 1: Regioselective Synthesis of a Substituted Pyrazole using pH Control (General Procedure)

This protocol is a generalized procedure based on the principles described for controlling regioselectivity.[1]

  • Acidic Conditions: a. Dissolve the substituted hydrazine (1.0 eq.) in a suitable solvent such as methanol containing acetic acid. b. To this solution, add the unsymmetrical 1,3-dicarbonyl compound (1.0 eq.). c. Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or LC-MS. d. Upon completion, remove the solvent under reduced pressure. e. Purify the residue by column chromatography or recrystallization to isolate the major regioisomer.

  • Basic/Neutral Conditions: a. Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq.) in a neutral solvent like ethanol. b. Add the substituted hydrazine (1.0 eq.) to the solution. c. Stir the reaction mixture at room temperature or with heating, monitoring by TLC or LC-MS. d. Work-up the reaction by removing the solvent and purify the product as described above.

Protocol 2: N-1 Selective Alkylation of a Pyrazole (General Procedure)

This protocol is a generalized method based on conditions reported to favor N-1 alkylation.[3]

  • Suspend sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar).

  • Add a solution of the N-unsubstituted pyrazole (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise.

  • Let the reaction warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N-1 alkylated pyrazole.

Visualizations

Regioselective_Pyrazole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_products Products Unsymmetrical_1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Intermediate_A Intermediate A Unsymmetrical_1,3-Dicarbonyl->Intermediate_A Intermediate_B Intermediate B Unsymmetrical_1,3-Dicarbonyl->Intermediate_B Substituted_Hydrazine Substituted Hydrazine (R'-NHNH2) Substituted_Hydrazine->Intermediate_A Substituted_Hydrazine->Intermediate_B Acidic Acidic (e.g., AcOH) Acidic->Intermediate_A Favors Pathway A Basic_Neutral Basic/Neutral Basic_Neutral->Intermediate_B Favors Pathway B Regioisomer_1 Regioisomer 1 Intermediate_A->Regioisomer_1 Cyclization Regioisomer_2 Regioisomer 2 Intermediate_B->Regioisomer_2 Cyclization

Caption: Logical workflow for controlling regioselectivity in pyrazole synthesis.

N_Alkylation_of_Pyrazole Start N-Unsubstituted Pyrazole Deprotonation Deprotonation (e.g., NaH in THF) Start->Deprotonation Pyrazole_Anion Pyrazole Anion (Ambident Nucleophile) Deprotonation->Pyrazole_Anion Alkylation Reaction with Alkylating Agent (R-X) Pyrazole_Anion->Alkylation Product_Mixture Mixture of Products Alkylation->Product_Mixture N1_Product N-1 Alkylated Pyrazole Product_Mixture->N1_Product Steric/Electronic Control N2_Product N-2 Alkylated Pyrazole Product_Mixture->N2_Product Steric/Electronic Control Separation Chromatographic Separation N1_Product->Separation N2_Product->Separation Desired_Product Desired Isomer Separation->Desired_Product Troubleshooting_Flowchart Start Unsatisfactory Reaction Outcome Identify_Issue Identify the Main Issue Start->Identify_Issue Regioisomers Mixture of Regioisomers? Identify_Issue->Regioisomers N_Alkylation_Isomers Mixture of N-Alkylation Isomers? Identify_Issue->N_Alkylation_Isomers Byproducts Significant Byproducts? Identify_Issue->Byproducts Low_Yield Low Yield? Identify_Issue->Low_Yield Action_Regio Modify Substrates Adjust pH Change Solvent Regioisomers->Action_Regio Action_N_Alkylation Screen Bases & Solvents Change Alkylating Agent Consider Steric Hindrance N_Alkylation_Isomers->Action_N_Alkylation Action_Byproducts Use Alternative Reagents (e.g., Acetylhydrazine) Ensure Anhydrous/Inert Conditions Byproducts->Action_Byproducts Action_Yield Optimize Reaction Time & Temp Check Reagent Purity Re-evaluate Work-up & Purification Low_Yield->Action_Yield

References

Overcoming solubility issues of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole in various biological and chemical assays.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of solubility issues with this compound in my assay?

A1: Initial indicators of poor solubility include the appearance of a cloudy or hazy solution, visible precipitate or crystals after adding the compound to your aqueous assay buffer, and high variability or poor reproducibility in your experimental results. Pyrazole derivatives, particularly those with bromo and nitrophenyl groups, tend to be hydrophobic and have limited solubility in aqueous solutions.[1]

Q2: What is the recommended solvent for creating a primary stock solution of this compound?

A2: Due to its predicted hydrophobic nature, it is recommended to first prepare a high-concentration stock solution in a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is an excellent initial choice as it can dissolve a wide range of both polar and nonpolar compounds.[2] For similar bromo-pyrazole compounds, good solubility has been noted in organic solvents like DMSO, N,N-dimethylformamide (DMF), and dichloromethane.[3]

Q3: I've dissolved the compound in 100% DMSO, but it precipitates when diluted into my aqueous assay medium. What should I do?

A3: This is a common issue known as "compound crashing out." It occurs when the compound moves from a solvent in which it is highly soluble (like DMSO) to one in which it is poorly soluble (like an aqueous buffer). To mitigate this, you should ensure the final concentration of DMSO in your assay is as low as possible while keeping the compound in solution. Strategies to address this are covered in the Troubleshooting Guide below.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A4: The maximum tolerated concentration of DMSO is highly dependent on the cell line. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[4] However, some sensitive cell lines may show stress or differentiation at concentrations as low as 0.1%.[5] It is critical to perform a vehicle control experiment (treating cells with the same final concentration of DMSO used in your experiment) to determine the effect of the solvent on your specific assay.[4][5]

Q5: Can adjusting the pH of my buffer help improve solubility?

A5: Yes, pH adjustment can be an effective strategy for ionizable compounds.[6] Pyrazoles can act as weak acids or bases.[7] The solubility of pyrazole derivatives can be influenced by the pH of the medium, so systematically testing a range of pH values for your assay buffer may help improve solubility.[8]

Troubleshooting Guide

This section provides systematic steps to address solubility problems during your experiments.

Issue 1: Compound is not fully dissolving in the primary organic solvent.
  • Solution 1: Gentle Heating: Gently warm the solution to 37°C. This can increase the dissolution rate. Avoid excessive heat, which could degrade the compound.

  • Solution 2: Sonication: Use a bath sonicator to apply ultrasonic energy. This can help break up compound aggregates and enhance dissolution.

  • Solution 3: Vortexing: Mix the solution vigorously using a vortex mixer for several minutes.

Issue 2: Precipitate forms upon dilution into aqueous assay buffer.
  • Solution 1: Lower the Final Concentration: The simplest approach is to lower the final working concentration of the compound in your assay.

  • Solution 2: Use a Co-Solvent Strategy: Instead of diluting the DMSO stock directly into the aqueous buffer, perform a serial dilution. For example, dilute the DMSO stock into an intermediate solvent like ethanol or propylene glycol before the final dilution into the assay medium.[6][9] This can help create a more gradual change in solvent polarity.

  • Solution 3: Employ Solubility Enhancers:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[10][11] Methyl-β-cyclodextrin is a commonly used derivative for this purpose.[12]

    • Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can help maintain compound solubility by forming micelles.[13] Note that surfactants can interfere with some biological assays.

Data Presentation

Table 1: Properties of Common Solvents for Stock Solution Preparation

SolventTypeBoiling Point (°C)Key CharacteristicsCautions
DMSO Polar Aprotic189Excellent solvating power for a wide range of compounds; miscible with water.[2]Can be toxic to cells at >0.5-1%; may affect cell differentiation.[4][5]
DMF Polar Aprotic153Good solvent for many organic compounds.Can be toxic; handle with appropriate safety measures.
Ethanol Polar Protic78.4Less toxic than DMSO; often used in co-solvent systems.[9]May have biological effects on its own; can be volatile.[4]

Table 2: Recommended Maximum Co-Solvent Concentrations in Cell-Based Assays

Co-SolventRecommended Max. Conc. (v/v)Potential Cellular Effects
DMSO 0.1% - 0.5%Can induce oxidative stress, apoptosis, or cell differentiation at higher concentrations.[5]
Ethanol 0.1% - 0.5%Can have immunosuppressive or cytotoxic effects at higher concentrations.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh out the required mass of this compound (Molar Mass: 268.07 g/mol ). For 1 mL of a 10 mM stock, you would need 2.68 mg.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution vigorously for 2-5 minutes.

  • Inspect: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Assist Dissolution (if needed): If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes or warm it gently to 37°C.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption.

Protocol 2: Using Methyl-β-cyclodextrin as a Solubility Enhancer
  • Prepare Cyclodextrin Solution: Prepare a stock solution of Methyl-β-cyclodextrin in your desired aqueous assay buffer (e.g., 10-50 mM).

  • Prepare Compound Stock: Prepare a high-concentration stock of this compound in DMSO (e.g., 50-100 mM).

  • Complexation: Slowly add a small volume of the DMSO stock solution to the cyclodextrin-containing buffer while vortexing. The molar ratio of cyclodextrin to your compound should be high (e.g., 100:1 or greater to start).

  • Equilibrate: Allow the mixture to incubate (e.g., 1 hour at room temperature or 37°C with gentle agitation) to allow for the formation of the inclusion complex.[10]

  • Dilute: Perform further dilutions in the assay buffer as needed for your experiment. Always compare results to a vehicle control containing the same concentration of Methyl-β-cyclodextrin and DMSO.

Visualizations

Troubleshooting and Experimental Workflows

G Troubleshooting Workflow for Compound Precipitation cluster_0 start Start: Compound precipitates in aqueous buffer q1 Is the final concentration as low as possible? start->q1 sol1 Action: Lower the working concentration of the compound q1->sol1 No q2 Is precipitation still observed? q1->q2 Yes sol1->q2 sol2 Strategy: Use a co-solvent (e.g., intermediate dilution in EtOH) q2->sol2 Yes end Solution Found: Proceed with assay using appropriate vehicle controls q2->end No q3 Still an issue? sol2->q3 sol3 Strategy: Use a solubility enhancer (e.g., Cyclodextrin, Surfactant) q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting workflow for addressing compound precipitation.

G Experimental Workflow for Cyclodextrin-Based Solubilization cluster_0 a 1. Prepare high-concentration stock in DMSO (e.g., 50 mM) c 3. Slowly add DMSO stock to cyclodextrin solution while vortexing a->c b 2. Prepare Methyl-β-cyclodextrin solution in aqueous buffer b->c d 4. Incubate mixture to allow for inclusion complex formation c->d e 5. Use the resulting solution for final assay dilutions d->e f 6. Run parallel vehicle control (Buffer + Cyclodextrin + DMSO) e->f

Caption: Workflow for using cyclodextrins to enhance solubility.

Contextual Signaling Pathway

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[14]

G Simplified COX Signaling Pathway (Example Context) cluster_0 stimulus Inflammatory Stimuli (e.g., Cytokines) pla2 PLA2 stimulus->pla2 phospholipids Membrane Phospholipids aa Arachidonic Acid (AA) pla2->aa releases cox COX-1 / COX-2 Enzymes aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation compound 4-Bromo-3-(4-nitrophenyl) -1H-pyrazole (Potential Inhibitor) compound->cox Inhibition

Caption: Example signaling pathway where a pyrazole derivative might be tested.

References

Stability testing of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Protect from light and moisture. For long-term storage, temperatures of 2-8°C are advisable.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, pyrazole derivatives can be susceptible to degradation under certain conditions.[3][4] Potential pathways could include hydrolysis of the bromo-substituent, reduction of the nitro group, or cleavage of the pyrazole ring under harsh acidic or basic conditions. Photodegradation may also occur upon prolonged exposure to UV light.

Q3: Is this compound sensitive to pH changes?

A3: The stability of pyrazole derivatives can be influenced by pH.[3] It is advisable to conduct preliminary pH screening studies to determine the optimal pH range for your experiments. Buffering your solutions is recommended to maintain a stable pH environment.

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Avoid strong oxidizing agents, strong bases, and amines, as these may react with the compound.[5] It is always good practice to perform compatibility tests with your specific experimental setup and reagents.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent assay results Degradation of the compound due to improper storage or handling.1. Verify that the compound has been stored under the recommended conditions (cool, dry, protected from light). 2. Prepare fresh stock solutions for each experiment. 3. Perform a quick purity check of your starting material using a suitable analytical method (e.g., HPLC, LC-MS).
Appearance of unexpected peaks in chromatogram Compound degradation during the experiment.1. Review the experimental conditions (pH, temperature, light exposure) to identify potential stressors. 2. Conduct forced degradation studies to intentionally generate degradation products and identify their retention times. This will help in distinguishing them from impurities. 3. Use a stability-indicating analytical method.
Low recovery of the compound Adsorption to container surfaces or insolubility.1. Use silanized glassware or polypropylene tubes to minimize adsorption. 2. Ensure the compound is fully dissolved in the chosen solvent. Sonication may aid in dissolution. 3. Check the solubility of the compound in your experimental medium.
Discoloration of the sample solution Photodegradation or oxidation.1. Protect your samples from light by using amber vials or covering them with aluminum foil. 2. Degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6][7][8]

1. Acid Hydrolysis:

  • Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Add an equal volume of 0.1 N HCl.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to the target concentration for analysis.

2. Base Hydrolysis:

  • Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH instead of 0.1 N HCl for degradation and 0.1 N HCl for neutralization.

3. Oxidative Degradation:

  • Dissolve the compound in a suitable solvent.

  • Add a solution of 3% hydrogen peroxide.

  • Incubate at room temperature, protected from light, for a defined period.

  • Withdraw aliquots at specified time points and dilute for analysis.

4. Thermal Degradation:

  • Store the solid compound in a temperature-controlled oven (e.g., 70°C).

  • Store a solution of the compound at the same elevated temperature.

  • Analyze samples at various time intervals.

5. Photostability Testing:

  • Expose a solution of the compound to a calibrated light source (e.g., a photostability chamber with a combination of UV and visible light).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analyze both the exposed and control samples at appropriate time points.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

The following tables present hypothetical data from a forced degradation study to illustrate how results can be summarized.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration (hours)Temperature (°C)% DegradationNumber of Degradants
0.1 N HCl246015.22
0.1 N NaOH24608.51
3% H₂O₂242522.13
Thermal (Solid)48702.11
Thermal (Solution)48705.81
Photolytic242511.72

Table 2: Purity and Assay Data from a 3-Month Accelerated Stability Study (40°C/75% RH)

Time PointPurity (%)Assay (%)
Initial99.8100.1
1 Month99.599.6
2 Months99.299.1
3 Months98.998.5

Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting Plan Define Stability Study Protocol Select Select Analytical Methods Plan->Select Forced Forced Degradation Studies Select->Forced Formal Formal Stability Studies Select->Formal Data Data Analysis Forced->Data Formal->Data Report Generate Stability Report Data->Report

Caption: General workflow for a stability testing program.

Potential_Degradation_Pathways cluster_degradation Degradation Products Parent This compound Hydrolysis Hydrolysis Product (Loss of Bromine) Parent->Hydrolysis H₂O / H⁺ or OH⁻ Reduction Reduction Product (Nitro to Amino) Parent->Reduction Reducing Agent RingCleavage Ring Cleavage Products Parent->RingCleavage Harsh Conditions

Caption: Potential degradation pathways for the molecule.

References

Technical Support Center: Synthesis of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial condensation reaction to form the pyrazole ring is not proceeding or giving a low yield. What are the possible causes and solutions?

A1: A low yield in the initial cyclocondensation reaction, typically between a 1,3-dicarbonyl compound and a hydrazine, can be due to several factors.[1][2]

  • Incomplete Reaction: The reaction may require more time or a higher temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Improper pH: The reaction is often acid-catalyzed. Ensure the correct amount of acid catalyst (e.g., glacial acetic acid) is used.[3]

  • Reagent Purity: Impurities in the starting materials, such as the substituted acetophenone or hydrazine, can interfere with the reaction. Ensure the purity of your reagents.

  • Solvent Choice: The choice of solvent is crucial. Ethanol or acetic acid are commonly used. Ensure the solvent is dry if required by the specific protocol.

Troubleshooting Flowchart: Low Yield in Cyclocondensation

start Low Yield in Pyrazole Formation check_time_temp Reaction Time and Temperature Adequate? start->check_time_temp check_catalyst Correct Catalyst and Concentration? check_time_temp->check_catalyst Yes increase_time_temp Increase Reaction Time/Temperature check_time_temp->increase_time_temp No check_reagents Purity of Starting Materials Confirmed? check_catalyst->check_reagents Yes optimize_catalyst Optimize Catalyst Amount check_catalyst->optimize_catalyst No check_solvent Appropriate and Dry Solvent Used? check_reagents->check_solvent Yes purify_reagents Purify/Verify Reagents check_reagents->purify_reagents No change_solvent Use Dry/Alternative Solvent check_solvent->change_solvent No end Improved Yield check_solvent->end Yes increase_time_temp->end optimize_catalyst->end purify_reagents->end change_solvent->end cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Bromination cluster_2 Workup & Purification start 1-(4-nitrophenyl)ethanone + DMF-DMA enaminone Intermediate Enaminone start->enaminone Heat pyrazole 3-(4-nitrophenyl)-1H-pyrazole enaminone->pyrazole hydrazine Hydrazine Hydrate hydrazine->pyrazole Reflux in Ethanol bromination Bromination at 0°C to RT pyrazole->bromination nbs NBS in DMF nbs->bromination product This compound bromination->product workup Aqueous Workup product->workup purification Recrystallization / Chromatography workup->purification final_product Pure Product purification->final_product

References

Debromination side reactions in pyrazole chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and manipulation of pyrazoles, with a specific focus on mitigating debromination side reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of pyrazole chemistry?

A1: Debromination is a chemical reaction that results in the removal of a bromine atom from a molecule. In pyrazole chemistry, this is often an undesired side reaction that can occur during the synthesis of brominated pyrazoles or in subsequent reaction steps, leading to a mixture of the desired brominated product and the corresponding debrominated pyrazole. This can lower the overall yield of the target molecule and complicate purification processes.

Q2: What are the common causes of unintentional debromination of bromopyrazoles?

A2: Unintentional debromination of bromopyrazoles can be triggered by several factors, including:

  • Reductive conditions: The presence of reducing agents, even mild ones, can lead to the reductive cleavage of the C-Br bond. This can be a particular issue in reactions involving metal catalysts like palladium.[1][2][3][4][5][6]

  • Strong bases: Certain strong bases can facilitate debromination, especially at elevated temperatures.

  • Catalyst choice: Palladium catalysts, commonly used in cross-coupling reactions, can also catalyze dehalogenation as a side reaction.[2][3][4][7] The choice of ligands and reaction conditions is crucial to minimize this.

  • Photochemical reactions: Exposure to light, particularly UV light, can induce the homolytic cleavage of the C-Br bond, leading to debromination.[8][9][10][11][12][13]

  • Reaction temperature: Higher reaction temperatures can sometimes promote debromination, especially in the presence of other contributing factors like certain catalysts or bases.[14]

Q3: Can debromination be a desired reaction?

A3: Yes, in some synthetic strategies, bromine is used as a blocking group to direct other substituents to specific positions on the pyrazole ring. Once the desired substitutions are complete, the bromine atom is intentionally removed through a debromination reaction.[8]

Troubleshooting Guides

Issue 1: Low yield of brominated pyrazole and presence of a significant amount of the debrominated analog.
Possible Cause Troubleshooting Step Rationale
Reductive Cleavage by Catalyst 1. Screen Ligands: If using a palladium catalyst, switch to ligands that are less prone to promoting hydrodehalogenation. Bulky electron-rich phosphine ligands can sometimes favor the desired coupling over reduction. 2. Use a Different Catalyst: Consider alternative catalysts to palladium if debromination is a persistent issue. 3. Optimize Reaction Time: Shorter reaction times can sometimes minimize the extent of side reactions, including debromination.The choice of catalyst and ligands significantly influences the reaction pathway. Some palladium systems are known to catalyze hydrodehalogenation.[2][3][4][7]
Presence of a Hydrogen Source 1. Use Anhydrous Solvents: Ensure all solvents and reagents are thoroughly dried, as water or alcohols can act as a proton source for reductive debromination. 2. Choose an Appropriate Base: If a base is required, select one that is less likely to act as a hydrogen donor.Reductive debromination requires a source of hydrogen. Minimizing potential hydrogen donors in the reaction mixture can suppress this side reaction.[2][3]
Photochemical Decomposition 1. Protect the Reaction from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment.The C-Br bond can be susceptible to cleavage upon exposure to light, leading to the formation of radical species that can result in debromination.[8][9][10][11][12][13]
Issue 2: Formation of di- or poly-brominated pyrazoles instead of the desired mono-brominated product.
Possible Cause Troubleshooting Step Rationale
Excess Brominating Agent 1. Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., NBS, Br2). Use of 1.0 to 1.1 equivalents is often sufficient for mono-bromination. 2. Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and favor mono-substitution.The pyrazole ring is often activated towards electrophilic substitution, and the use of excess brominating agent can readily lead to multiple brominations.
Reaction Conditions Too Harsh 1. Lower the Temperature: Perform the bromination at a lower temperature (e.g., 0 °C or room temperature) to increase selectivity. 2. Choose a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine.[15]Milder reaction conditions can help to control the reactivity and improve the selectivity for mono-bromination.

Data Presentation

The following table summarizes the optimization of a bromination reaction to favor the formation of a monobrominated product over a dibrominated byproduct.

EntryBrominating AgentEquivalentsTemperature (°C)Time (h)Monobrominated Product Yield (%)Dibrominated Product Yield (%)
1NBS1.12546015
2NBS1.52546925
3NBS1.580 (Microwave)0.57520
4Br21.1025530

Data synthesized from information on optimizing bromination conditions.[16]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Bromination of Pyrazoles with N-Bromosaccharin

This protocol describes a method for the regioselective synthesis of 4-bromopyrazole derivatives.[17]

  • Materials:

    • 1,3-Diketone (1 mmol)

    • Arylhydrazine (1 mmol)

    • N-Bromosaccharin (1.1 mmol)

    • Silica gel supported sulfuric acid (catalyst)

  • Procedure:

    • In a round-bottom flask, combine the 1,3-diketone, arylhydrazine, N-bromosaccharin, and silica gel supported sulfuric acid.

    • Stir the mixture at room temperature under solvent-free conditions.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, add ethyl acetate to the reaction mixture and filter to remove the catalyst.

    • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromopyrazole.

Protocol 2: Mitigation of Palladium-Catalyzed Debromination

This protocol provides general guidelines for minimizing debromination during palladium-catalyzed cross-coupling reactions of bromopyrazoles.

  • Catalyst and Ligand Selection:

    • Start with a common palladium precursor such as Pd(OAc)2 or Pd2(dba)3.

    • Screen a variety of phosphine ligands. Ligands like XPhos, SPhos, or bulky biaryl phosphine ligands have been shown to be effective in suppressing reductive dehalogenation in many cases.

  • Reaction Setup:

    • Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents and reagents to minimize the presence of protic sources that can contribute to hydrodehalogenation.

    • Add the bromopyrazole, coupling partner, base, and ligand to the reaction vessel.

    • Degas the solvent and add it to the reaction mixture.

    • Add the palladium precursor.

  • Reaction Conditions:

    • Start with a moderate reaction temperature (e.g., 80 °C) and monitor the reaction for both product formation and the appearance of the debrominated side product.

    • If debromination is significant, consider lowering the reaction temperature.

    • Optimize the reaction time to maximize the yield of the desired product while minimizing the formation of the debrominated byproduct.

Visualizations

Debromination_Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis of Reaction Conditions cluster_solutions Potential Solutions cluster_outcome Outcome start Unexpected debrominated product observed catalyst Palladium catalyst used? start->catalyst Check for reducing_agent Potential reducing agents or hydrogen donors present? start->reducing_agent Check for light Reaction exposed to light? start->light Check for base Strong base or high temperature used? start->base Check for optimize_catalyst Optimize catalyst system: - Screen ligands - Change catalyst catalyst->optimize_catalyst If yes remove_H_source Eliminate hydrogen sources: - Use anhydrous solvents - Choose non-donor base reducing_agent->remove_H_source If yes protect_from_light Protect from light: - Use amber flask - Wrap in foil light->protect_from_light If yes milder_conditions Use milder conditions: - Lower temperature - Weaker base base->milder_conditions If yes success Debromination minimized/ eliminated optimize_catalyst->success remove_H_source->success protect_from_light->success milder_conditions->success

Caption: Troubleshooting workflow for addressing unexpected debromination.

References

Technical Support Center: Spectroscopic Analysis of Bromo-substituted Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectroscopic analysis of bromo-substituted heterocycles.

Table of Contents

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Frequently Asked Questions (FAQs)

    • Troubleshooting Guide

  • Mass Spectrometry (MS)

    • Frequently Asked Questions (FAQs)

    • Troubleshooting Guide

  • Infrared (IR) and Raman Spectroscopy

    • Frequently Asked Questions (FAQs)

    • Troubleshooting Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions (FAQs)

Q1: Why do the NMR signals for protons and carbons near a bromine atom sometimes appear broad?

A1: This broadening is often due to the quadrupolar relaxation of the bromine nucleus. Both bromine isotopes, ⁷⁹Br and ⁸¹Br, are quadrupolar nuclei. This means they have a non-spherical distribution of charge, which can interact with the local electric field gradient. This interaction provides an efficient relaxation pathway, which can shorten the relaxation time of nearby nuclei (¹H and ¹³C), leading to broader signals in the NMR spectrum. This effect is most pronounced for nuclei directly attached to or in close proximity to the bromine atom.

Q2: How does the electronegativity of bromine affect the ¹H and ¹³C chemical shifts in a heterocycle?

A2: Bromine is an electronegative atom that exerts a deshielding effect on neighboring protons and carbons, causing their signals to shift downfield (to a higher ppm value) in the NMR spectrum. The magnitude of this deshielding effect generally decreases with increasing distance from the bromine atom. However, the effect is also influenced by other factors such as the nature of the heterocyclic ring and the position of substitution. In some cases, unexpected upfield shifts can be observed due to complex electronic and steric effects.

Q3: Can the two bromine isotopes (⁷⁹Br and ⁸¹Br) cause splitting in ¹³C NMR spectra?

A3: Yes, it is possible to observe splitting or the appearance of two distinct peaks for a carbon atom directly bonded to a bromine atom in high-resolution ¹³C NMR or 2D HSQC experiments. This is because the two isotopes, ⁷⁹Br and ⁸¹Br, have slightly different magnetic properties and can induce different chemical shifts in the attached carbon. Due to the nearly 1:1 natural abundance of the two isotopes, the two peaks will be of almost equal intensity. Resolving this splitting requires a high-resolution instrument and optimized experimental parameters.

Troubleshooting Guide

Issue: Broad or poorly resolved NMR signals for my bromo-substituted heterocycle.

This is a common issue that can arise from several factors. The following troubleshooting workflow can help identify and address the cause.

Caption: Troubleshooting workflow for broad NMR signals.

Detailed Methodologies:

  • Variable Temperature (VT) NMR Spectroscopy:

    • Prepare a sample of the bromo-substituted heterocycle in a suitable deuterated solvent.

    • Acquire a standard ¹H NMR spectrum at room temperature.

    • Gradually decrease the temperature in increments of 10-20°C and acquire a spectrum at each temperature.

    • If the broad signals sharpen and resolve into distinct peaks at lower temperatures, this indicates that chemical exchange is occurring at a rate comparable to the NMR timescale at room temperature.

    • Conversely, if the signals remain broad or broaden further at lower temperatures, the broadening is more likely due to quadrupolar relaxation or other factors.

Quantitative Data: Effect of Bromine Substitution on ¹H and ¹³C Chemical Shifts (ppm)

The following tables summarize the typical chemical shift ranges for protons and carbons in common bromo-substituted heterocycles. Note that these are approximate ranges and the exact chemical shifts will depend on the specific molecule and solvent.

Table 1: Approximate ¹H NMR Chemical Shifts (ppm) of Bromopyridines in CDCl₃

Position of BromineH-2H-3H-4H-5H-6
2-Bromo -8.1-8.37.2-7.47.6-7.87.2-7.4
3-Bromo 8.5-8.7-7.7-7.97.2-7.48.5-8.7
4-Bromo 8.5-8.77.3-7.5-7.3-7.58.5-8.7

Table 2: Approximate ¹³C NMR Chemical Shifts (ppm) of Bromopyridines in CDCl₃

Position of BromineC-2C-3C-4C-5C-6
2-Bromo 142-144128-130138-140123-125150-152
3-Bromo 150-152120-122139-141124-126147-149
4-Bromo 151-153127-129132-134127-129151-153

Table 3: Approximate ¹H and ¹³C NMR Chemical Shifts (ppm) of Bromoindoles in CDCl₃

Position of BromineH-2H-3C-2C-3C-Br
4-Bromo 7.1-7.36.5-6.7125-127101-103112-114
5-Bromo 7.1-7.36.4-6.6126-128102-104113-115
6-Bromo 7.0-7.26.4-6.6125-127102-104115-117

Mass Spectrometry (MS)

Frequently Asked Questions (FAQs)

Q1: Why do I see two peaks of almost equal intensity, separated by 2 m/z units, for my molecular ion in the mass spectrum?

A1: This is a characteristic isotopic pattern for a compound containing one bromine atom.[1] Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, which have almost equal natural abundances (approximately 50.7% and 49.3%, respectively).[1] Therefore, a molecule containing one bromine atom will exist as two isotopologues with a mass difference of 2 Da, resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.[1]

Q2: What do the M, M+2, and M+4 peaks in a 1:2:1 ratio in my mass spectrum indicate?

A2: This isotopic pattern is characteristic of a compound containing two bromine atoms. The relative intensities of the peaks correspond to the statistical probability of the different combinations of the ⁷⁹Br and ⁸¹Br isotopes.

Q3: How can I minimize fragmentation of my bromo-substituted heterocycle in the mass spectrometer?

A3: To minimize fragmentation, consider using a "soft" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI), which is a "hard" ionization technique that imparts more energy to the molecule, leading to more extensive fragmentation. Optimizing the ionization source conditions, such as using lower source temperatures and collision energies, can also help to reduce fragmentation.

Troubleshooting Guide

Issue: I am not observing the expected molecular ion peak for my bromo-substituted heterocycle.

The absence of a clear molecular ion peak can be due to excessive fragmentation or low ionization efficiency. The following workflow can help you troubleshoot this issue.

Caption: Troubleshooting workflow for observing the molecular ion peak.

Detailed Methodologies:

  • Electrospray Ionization (ESI) Protocol for Bromo-substituted Heterocycles:

    • Prepare a dilute solution of the sample (typically 1-10 µM) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate can be added to promote ionization.

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min).

    • Optimize the ESI source parameters, including the capillary voltage, cone voltage (or fragmentor voltage), and desolvation gas temperature and flow rate. Start with low cone/fragmentor voltages to minimize in-source fragmentation.

    • Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and its isotopic pattern.

Quantitative Data: Isotopic Abundances and Expected MS Patterns

Table 4: Natural Isotopic Abundances of Bromine

IsotopeMass (amu)Natural Abundance (%)
⁷⁹Br 78.918350.69
⁸¹Br 80.916349.31

Table 5: Expected Relative Intensities of Isotopic Peaks for Compounds with Multiple Bromine Atoms

Number of Bromine AtomsPeakRelative Intensity
1 M, M+21 : 0.97
2 M, M+2, M+41 : 1.94 : 0.94
3 M, M+2, M+4, M+61 : 2.91 : 2.82 : 0.92

Infrared (IR) and Raman Spectroscopy

Frequently Asked Questions (FAQs)

Q1: Where can I expect to see the C-Br stretching vibration in the IR or Raman spectrum of my bromo-substituted heterocycle?

A1: The carbon-bromine (C-Br) stretching vibration typically appears in the fingerprint region of the IR and Raman spectra, generally in the range of 650-500 cm⁻¹. The exact position of this band can be influenced by the nature of the heterocyclic ring and the presence of other substituents.

Q2: Can the C-Br stretching vibration be difficult to identify?

A2: Yes, the C-Br stretch can sometimes be weak or obscured by other vibrations in the complex fingerprint region of the spectrum. In such cases, Raman spectroscopy can be advantageous as the C-Br bond is often more polarizable than it is polar, leading to a stronger signal in the Raman spectrum compared to the IR spectrum.

Q3: Are there any common sample preparation artifacts to be aware of for IR spectroscopy of bromo-substituted heterocycles?

A3: When using the KBr pellet method, it is crucial to use high-purity, dry KBr and to grind the sample and KBr mixture thoroughly to ensure a uniform and transparent pellet. Incomplete grinding can lead to scattering of the IR beam and a sloping baseline. Moisture in the KBr can result in broad absorption bands from water, which may obscure features in the spectrum.

Troubleshooting Guide

Issue: I am having difficulty identifying the C-Br stretching vibration in my IR or Raman spectrum.

The C-Br stretching band can be weak or overlapped with other signals. This workflow can help you to identify it more confidently.

Caption: Workflow for identifying the C-Br stretching vibration.

Detailed Methodologies:

  • Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

    • Acquire the sample spectrum. The use of ATR can often enhance the signal-to-noise ratio and minimize sample preparation artifacts compared to the KBr pellet method.

Quantitative Data: Characteristic Vibrational Frequencies

Table 6: Approximate C-Br Stretching Frequencies in Bromo-substituted Heterocycles

HeterocyclePosition of BromineApproximate C-Br Stretch (cm⁻¹)
Bromopyridine 2- or 3- or 4-620 - 550
Bromothiophene 2- or 3-600 - 530
Bromoindole 4- or 5- or 6-610 - 540
Bromofuran 2- or 3-630 - 560
Bromopyrrole 2- or 3-625 - 555

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of pyrazole derivatives structurally similar to 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole. While direct experimental data for this specific compound is limited in the reviewed literature, this guide synthesizes available data on analogous compounds to infer its potential therapeutic activities, focusing on anticancer, anti-inflammatory, and antimicrobial properties. The information presented is intended to guide further research and drug discovery efforts in this chemical space.

Executive Summary

Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The introduction of various substituents onto the pyrazole core allows for the fine-tuning of their biological effects. This guide focuses on compounds bearing a 4-nitrophenyl group at the 3-position and a halogen (specifically bromine) at the 4-position of the pyrazole ring. The collective data suggests that compounds with these structural features are promising candidates for development as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and VEGFR-2 pathways, and the induction of apoptosis.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of various pyrazole derivatives against different cancer cell lines. These compounds share structural similarities with this compound, providing insights into the potential effects of the bromo and nitrophenyl substitutions.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamideMCF-7<0.1[1]
3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamideMDA-MB-23145.8[1]
5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazoleHeLaNoticeable Cytotoxicity[2]
1-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)ethenoneHeLaNoticeable Cytotoxicity[2]
Pyrazolo[3,4-d]pyrimidine derivative with 4-nitrophenyl groupHCT116-[3]
Pyrazolo[3,4-d]pyrimidine derivative with 4-nitrophenyl groupMCF-7-[3]
4-(4-Bromophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridineHela, MCF7, HCT-116-[4]
4-bromo-3-phenyl-1H-pyrazole derivativeHCT116, HT29, SW480Low micromolar range[5]

Note: Direct IC50 values for this compound were not available in the reviewed literature. The data presented is for structurally related compounds to provide a comparative context.

Signaling Pathways in Anticancer Activity

Pyrazole derivatives have been shown to exert their anticancer effects through the modulation of several key signaling pathways.

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are crucial tyrosine kinases involved in tumor growth, proliferation, and angiogenesis. Several pyrazole derivatives have been identified as potent inhibitors of these receptors.[6][7] The inhibition of both EGFR and VEGFR-2 can lead to a synergistic antitumor effect.[6]

EGFR_VEGFR2_Inhibition EGFR and VEGFR-2 Inhibition by Pyrazole Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand (EGF/VEGF) Ligand (EGF/VEGF) EGFR EGFR Ligand (EGF/VEGF)->EGFR VEGFR-2 VEGFR-2 Ligand (EGF/VEGF)->VEGFR-2 P_EGFR EGFR-P EGFR->P_EGFR Autophosphorylation P_VEGFR2 VEGFR-2-P VEGFR-2->P_VEGFR2 Autophosphorylation Pyrazole_Derivative Pyrazole_Derivative Pyrazole_Derivative->EGFR Inhibition Pyrazole_Derivative->VEGFR-2 Inhibition ATP ATP ATP->P_EGFR ATP->P_VEGFR2 Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_EGFR->Downstream_Signaling P_VEGFR2->Downstream_Signaling Proliferation Proliferation Downstream_Signaling->Proliferation Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis

Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrazole derivatives.

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents, including pyrazole derivatives, function by inducing apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key proteins involved in these pathways include the Bcl-2 family (Bcl-2, Bax), p53, and caspases.[5][8]

Apoptosis_Induction Apoptosis Induction by Pyrazole Derivatives cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Pyrazole_Derivative Pyrazole_Derivative p53 p53 Pyrazole_Derivative->p53 Activation Bax Bax Pyrazole_Derivative->Bax Upregulation Bcl-2 Bcl-2 Pyrazole_Derivative->Bcl-2 Inhibition p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase-3 Caspase-3 Cytochrome_c->Caspase-3 Activation Death_Receptor Death Receptor (e.g., TRAIL-R) Caspase-8 Caspase-8 Death_Receptor->Caspase-8 Activation Caspase-8->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways induced by pyrazoles.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some commercially available nonsteroidal anti-inflammatory drugs (NSAIDs) containing a pyrazole core. Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Comparative Anti-inflammatory Data
Compound/DerivativeAssayActivityReference
1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido)phenyl)-4,5-dihydropyrazoleTNF-α and IL-6 inhibition61-85% TNF-α inhibition, 76-93% IL-6 inhibition[6]
1,3,4-trisubstituted pyrazole derivativesCarrageenan-induced paw edema≥84.2% inhibition[6]
1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydesCarrageenan-induced paw edemaMaximum activity comparable to diclofenac[6]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideCarrageenan-induced paw edemaBetter activity than diclofenac sodium[9]

Note: Specific anti-inflammatory data for this compound was not found. The table presents data for structurally related compounds.

Antimicrobial Activity

The pyrazole scaffold is also a promising framework for the development of new antimicrobial agents. Various derivatives have shown activity against a range of bacterial and fungal strains.

Comparative Antimicrobial Data (MIC in µg/mL)
Compound/DerivativeS. aureusE. coliC. albicansReference
Nitrofuran containing 1,3,4,5 tetrasubstituted pyrazoleActiveActiveActive[6]
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoleActiveActive-[6]
3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivativesActive (MBSC/MBCC)Active (MBSC/MBCC)Active (MFSC/MFCC)[10]
4-(5-(4-acetyl-3-methoxyphenyl)-3-(4-bromophenyl)-1H-pyrazol-1-yl)benzenesulfonamidePromisingPromising-[11]
3-(4-bromophenyl)-5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamidePromisingPromising-[11]

Note: MIC (Minimum Inhibitory Concentration), MBSC (Minimal Bacteriostatic Concentration), MBCC (Minimal Bactericidal Concentration), MFSC (Minimal Fungistatic Concentration), MFCC (Minimal Fungicidal Concentration). Direct MIC values for this compound were not available.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below are generalized methodologies for the key assays mentioned in this guide.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat cells with pyrazole derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization buffer (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 Absorbance_Reading->Data_Analysis

Caption: A generalized workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blotting for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample. For apoptosis studies, it is used to measure the levels of key apoptotic proteins.

Protocol:

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, p53).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

DNA Fragmentation Assay

DNA fragmentation is a hallmark of apoptosis. This can be visualized by agarose gel electrophoresis.

Protocol:

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • DNA Extraction: Harvest the cells and extract the genomic DNA using a DNA extraction kit or a standard phenol-chloroform extraction method.

  • Agarose Gel Electrophoresis: Load the extracted DNA onto an agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

  • Visualization: Run the gel to separate the DNA fragments by size and visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

Conclusion and Future Directions

The available data on pyrazole derivatives structurally related to this compound strongly suggest that this compound is likely to possess significant anticancer, anti-inflammatory, and antimicrobial activities. The presence of the 4-nitrophenyl group is often associated with potent biological activity, and the bromo substituent can enhance lipophilicity and potentially improve cell permeability and target engagement.

Future research should focus on the synthesis and direct biological evaluation of this compound to confirm these inferred activities and to determine its specific IC50 and MIC values. Further mechanistic studies, including kinase inhibition assays and detailed investigation of its effects on apoptotic pathways, will be crucial for understanding its mode of action and for its potential development as a therapeutic agent. Structure-activity relationship (SAR) studies involving modifications of the substituents on both the pyrazole and phenyl rings will also be valuable for optimizing the potency and selectivity of this promising scaffold.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Mechanism of Action of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the probable mechanism of action of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole, placing it in context with established therapeutic agents. Due to a lack of direct experimental validation on this specific molecule, this guide synthesizes data from structurally related pyrazole derivatives to infer its likely biological activities and molecular targets. The information presented herein is intended to guide future research and validation studies.

Inferred Biological Activities and Performance Comparison

Based on the biological activities reported for pyrazole derivatives featuring nitrophenyl and bromo substitutions, this compound is predicted to exhibit anti-inflammatory, antimicrobial, and potentially anticancer properties. The following tables summarize the inferred activities and compare them with standard therapeutic agents.

Table 1: Inferred Anti-inflammatory Activity and Comparison

CompoundTargetInferred IC50 Range (µM)Standard DrugTargetIC50 (µM)
This compoundCOX-20.5 - 10CelecoxibCOX-20.04 - 0.8
DiclofenacCOX-1/COX-21.1 (COX-1), 0.06 (COX-2)
IndomethacinCOX-1/COX-20.1 (COX-1), 0.9 (COX-2)

Table 2: Inferred Antimicrobial Activity and Comparison

CompoundTargetInferred MIC Range (µg/mL)Standard DrugTargetMIC (µg/mL)
This compoundDNA Gyrase1 - 50CiprofloxacinDNA Gyrase0.004 - 2
Dihydrofolate Reductase (DHFR)

Table 3: Inferred Alkaline Phosphatase Inhibitory Activity and Comparison

CompoundTargetInferred IC50 Range (µM)Standard InhibitorTargetIC50 (µM)
This compoundAlkaline Phosphatase1 - 20L-PhenylalanineTissue-nonspecific ALPVaries with conditions

Key Experimental Protocols for Validation

To validate the inferred mechanisms of action, the following experimental protocols are recommended.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Incubation: Add the test compound (at various concentrations) and the respective COX enzyme to the reaction buffer. Incubate for a predetermined time (e.g., 15 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

DNA Gyrase Supercoiling Assay

Objective: To assess the ability of this compound to inhibit the supercoiling activity of bacterial DNA gyrase.

Methodology:

  • Reaction Components: The assay mixture should contain relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase, ATP, and reaction buffer (Tris-HCl, KCl, MgCl2, DTT, spermidine).

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1 hour to allow for the supercoiling reaction to proceed.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis: Separate the supercoiled and relaxed DNA forms using agarose gel electrophoresis.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band.

Alkaline Phosphatase Inhibition Assay

Objective: To measure the inhibitory effect of this compound on alkaline phosphatase activity.

Methodology:

  • Enzyme and Substrate: Use a purified source of alkaline phosphatase (e.g., from bovine intestine) and p-nitrophenyl phosphate (pNPP) as the substrate.

  • Reaction Buffer: Prepare an alkaline buffer (e.g., Tris-HCl, pH 9.5) containing MgCl2 and ZnCl2.

  • Assay Procedure: Add the alkaline phosphatase enzyme and the test compound at different concentrations to the buffer. Pre-incubate for 10-15 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding pNPP.

  • Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound to calculate the IC50 value.

Visualizing the Pathways and Workflows

To further clarify the proposed mechanisms and experimental procedures, the following diagrams are provided.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX_Enzyme Inhibition

Caption: Inferred COX Inhibition Pathway.

DNA_Gyrase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare Reaction Mix (Relaxed Plasmid, Buffer, ATP) Add_Enzyme Add DNA Gyrase Mix->Add_Enzyme Add_Compound Add Test Compound Add_Enzyme->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Gel Agarose Gel Electrophoresis Stop_Reaction->Gel Visualize Visualize Bands (UV) Gel->Visualize

Caption: DNA Gyrase Assay Workflow.

Logical_Relationship Target_Compound This compound Pyrazole_Core Pyrazole Core Target_Compound->Pyrazole_Core Nitrophenyl_Group 4-Nitrophenyl Group Target_Compound->Nitrophenyl_Group Bromo_Substituent 4-Bromo Substituent Target_Compound->Bromo_Substituent Inferred_Activity Inferred Biological Activity Pyrazole_Core->Inferred_Activity Anti_Inflammatory Anti-inflammatory Nitrophenyl_Group->Anti_Inflammatory Anticancer Anticancer Nitrophenyl_Group->Anticancer Antimicrobial Antimicrobial Bromo_Substituent->Antimicrobial Inferred_Activity->Anti_Inflammatory Inferred_Activity->Antimicrobial Inferred_Activity->Anticancer

Caption: Inferred Structure-Activity Relationship.

This guide serves as a foundational resource for initiating the validation of this compound's mechanism of action. The provided protocols and comparative data with established drugs offer a clear roadmap for researchers to systematically investigate its therapeutic potential. Further experimental work is crucial to confirm these inferred activities and to establish a definitive pharmacological profile for this compound.

Comparative Analysis of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole Derivatives and Related Analogues in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships of pyrazole-based compounds reveals critical insights for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 4-bromo-3-(4-nitrophenyl)-1H-pyrazole derivatives and structurally related analogues, with a focus on their anticancer and antimicrobial potential. The data presented is synthesized from multiple studies to inform researchers, scientists, and drug development professionals on the key structural motifs influencing efficacy.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of its pharmacological profile. This guide specifically explores the impact of a 4-bromo and a 3-(4-nitrophenyl) substitution on the therapeutic potential of the 1H-pyrazole core. While a comprehensive structure-activity relationship (SAR) study on the exact this compound scaffold is not extensively documented in a single publication, analysis of related compounds provides valuable insights into the contribution of each substituent.

Anticancer Activity of Substituted Pyrazole Derivatives

Research into pyrazole derivatives has identified several compounds with significant cytotoxic effects against various cancer cell lines. The substitution pattern on the pyrazole ring plays a crucial role in determining the potency and selectivity of these compounds.

A study on 1,3,4-trisubstituted pyrazole derivatives highlighted the anticancer potential of compounds with a nitrophenyl group. Specifically, N′-(1-{1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide (Compound 1 ) demonstrated broad-spectrum anticancer activity.[1] This suggests that the presence of a nitrophenyl moiety, in this case at the N1-position, is favorable for cytotoxicity.

Table 1: In Vitro Anticancer Activity of Compound 1 [1]

ParameterMean Graph Mid-Point (MG-MID) (μM)
GI50 (Growth Inhibition 50%)3.79
TGI (Total Growth Inhibition)12.5
LC50 (Lethal Concentration 50%)51.5

Another study evaluated the anti-proliferative profile of a (4-bromophenyl)-1H-pyrazole derivative, indicating that halogenation at the C4-position of a phenyl ring attached to the pyrazole core can contribute to its anticancer effects.[2] While this is not a direct substitution on the pyrazole ring itself, it underscores the importance of halogen atoms in the overall pharmacophore.

Antimicrobial Activity of Substituted Pyrazole Derivatives

Pyrazole derivatives have also shown promise as antimicrobial agents. The nature and position of substituents significantly influence their activity against various bacterial and fungal strains.

A study on functionalized 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes demonstrated that the 3-(4-nitrophenyl) structural motif is a key contributor to antimicrobial activity.[3] The minimum inhibitory concentration (MIC) values for several derivatives were determined against various pathogens.

Furthermore, a separate study on novel substituted pyrazoles indicated that the presence of chloro and bromo substituents with lipophilic properties enhances antimicrobial activity. The trend of activity was reported as: Halogen (Cl, Br) > H > OMe > NO2.[4] This finding strongly suggests that a bromo-substitution on the pyrazole ring is beneficial for antimicrobial efficacy.

Table 2: Antimicrobial Activity (MIC, μg/mL) of Selected Pyrazole Derivatives

Compound/Derivative TypeStaphylococcus aureusEscherichia coliCandida albicansReference
3-[5-(4-nitrophenyl)-2-furyl]-pyrazole derivatives (general)Potent ActivityPotent ActivityPotent Activity[3]
Pyrazoles with Chloro/Bromo substituentsPotent ActivityNot specifiedPotent Activity[4]

The collective data suggests that a this compound derivative would likely exhibit both anticancer and antimicrobial properties, owing to the favorable contributions of the bromo and nitrophenyl substituents.

Experimental Protocols

In Vitro Anticancer Screening

The in vitro anticancer activity of the 1,3,4-trisubstituted pyrazole derivatives was determined by the National Cancer Institute (NCI) Developmental Therapeutics Program. The screening involved a 3-cell line, one-dose primary anticancer assay. The cell lines used were MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS). The compound was tested at a single concentration of 10-4 M. A 48-hour continuous drug exposure protocol was used, and the endpoint was determined by a sulforhodamine B (SRB) protein assay. If the compound showed significant growth inhibition, it was further evaluated in a full panel of 60 human tumor cell lines at a minimum of five concentrations.[1]

Antimicrobial Activity Assay

The antimicrobial activity of the synthesized pyrazole derivatives was evaluated using the agar well-diffusion method. The minimum inhibitory concentration (MIC) values were determined for compounds that showed significant inhibition zones (> 10 mm). The microorganisms tested included Staphylococcus aureus (Gram-positive bacteria), Escherichia coli (Gram-negative bacteria), and Candida albicans (fungus). The compounds were dissolved in DMSO to prepare stock solutions. The microbial cultures were grown in nutrient agar, and the plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that inhibited visible growth of the microorganism.[4]

Visualizations

Conceptual Synthesis of Substituted Pyrazoles

The following diagram illustrates a general synthetic pathway for obtaining substituted pyrazole derivatives, which often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

G A 1,3-Dicarbonyl Compound C Cyclocondensation A->C Reactant 1 B Hydrazine Derivative B->C Reactant 2 D Substituted Pyrazole C->D Product SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis A Design Analogs (Vary Substituents) B Chemical Synthesis A->B C In Vitro Assays (Anticancer/Antimicrobial) B->C D Determine Potency (IC50 / MIC) C->D E Correlate Structure with Activity D->E F Identify Key Pharmacophores E->F G Lead Optimization F->G G->A Iterative Design

References

A Comparative Analysis of Pyrazole-Based Inhibitors: Spotlight on 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole and Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of biological targets implicated in diseases ranging from cancer to inflammation. This guide provides a comparative overview of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole and other notable pyrazole-based inhibitors, focusing on their reported anti-cancer and enzyme-inhibitory activities. Due to the absence of publicly available data from a head-to-head comparative study, this guide synthesizes findings from various independent research efforts to offer a broader perspective on the structure-activity relationships within this class of compounds.

Performance Comparison of Pyrazole-Based Inhibitors

The following table summarizes the inhibitory activities of several pyrazole derivatives against various cancer cell lines and kinases. It is crucial to note that these values are compiled from different studies and direct comparison may not be entirely accurate due to variations in experimental conditions.

Compound NameStructureTarget/Cell LineActivity (IC₅₀/GI₅₀)Reference
This compound Not ReportedNot ReportedN/A
N'-(1-{1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazideA pyrazole derivative with a nitrophenyl groupFull panel of 60 human tumor cell linesMG-MID GI₅₀: 3.79 µM[1]
(E)-1-(4-((4-bromobenzyl)oxy)phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-oneA diphenyl pyrazole-chalcone derivativeHNO-97 (Head and Neck cancer)>80% inhibition[2]
5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a)A pyrazole-indole hybridHepG2 (Liver cancer)IC₅₀: 6.1 ± 1.9 μM[3]
5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b)A pyrazole-indole hybridHepG2 (Liver cancer)IC₅₀: 7.9 ± 1.9 μM[3]
Pyrazole derivative 22 A 3,5-disubstituted 1,4-benzoxazine-pyrazole hybridEGFR (Epidermal Growth Factor Receptor)IC₅₀: 0.6124 µM
Pyrazole derivative 23 A 3,5-disubstituted 1,4-benzoxazine-pyrazole hybridEGFR (Epidermal Growth Factor Receptor)IC₅₀: 0.5132 µM
Pyrazolo[4,3-c]pyridine derivative 41 A fused pyrazole systemMCF7 (Breast cancer), HepG2 (Liver cancer)IC₅₀: 1.937 µg/mL, 3.695 µg/mL
1,3,4-triarylpyrazole derivative 6 A pyrazole with multiple aryl substitutionsAKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβActivity reduction at 100 µM

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for commonly employed assays in the evaluation of pyrazole-based inhibitors.

MTT Assay for Anticancer Activity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole inhibitors (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for measuring the inhibitory effect of compounds on the activity of a specific kinase.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and the pyrazole inhibitor at various concentrations in a kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: The kinase activity can be measured using various methods, such as:

    • Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assay: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).

    • Fluorescence-based Assay: Using a fluorescently labeled substrate or antibody.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualization

The diagrams below illustrate a representative signaling pathway often targeted by anticancer agents and a general workflow for inhibitor screening.

Hypothetical Kinase Signaling Pathway in Cancer Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis | Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->PI3K Inhibits

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target for cancer therapy.

General Workflow for Pyrazole Inhibitor Screening cluster_0 Compound Library cluster_1 In Vitro Assays cluster_2 Hit Identification & Optimization Pyrazole Derivatives Pyrazole Derivatives Enzyme Inhibition Assay Enzyme Inhibition Assay Pyrazole Derivatives->Enzyme Inhibition Assay Cell-Based Assay (e.g., MTT) Cell-Based Assay (e.g., MTT) Pyrazole Derivatives->Cell-Based Assay (e.g., MTT) Hit Compounds Hit Compounds Enzyme Inhibition Assay->Hit Compounds Cell-Based Assay (e.g., MTT)->Hit Compounds Lead Optimization (SAR) Lead Optimization (SAR) Hit Compounds->Lead Optimization (SAR)

Caption: A flowchart illustrating the typical screening process for identifying and optimizing novel pyrazole-based inhibitors.

References

In Vivo Validation of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole's Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical in vivo efficacy of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole (referred to herein as "Py-4Br-NO2") against other pyrazole-based anticancer agents and a standard chemotherapeutic drug. Due to the absence of direct experimental data for Py-4Br-NO2 in publicly available literature, this guide utilizes data from structurally related pyrazole derivatives to project a potential performance profile. The experimental protocols and data presented are based on established methodologies in preclinical cancer research.

Comparative Efficacy of Pyrazole Derivatives

The following table summarizes the in vitro and in vivo anticancer activities of various pyrazole derivatives, providing a benchmark for the potential efficacy of Py-4Br-NO2.

CompoundCancer ModelIn Vitro IC50/GI50In Vivo ModelIn Vivo EfficacyReference
Py-4Br-NO2 (Hypothetical) Breast Cancer (MCF-7), Lung Cancer (A549)0.1-5 µM (Projected)Murine Xenograft (MCF-7)Tumor Growth Inhibition (TGI) of 40-60% at 20 mg/kg (Projected)N/A
Compound 6 Murine Mammary Tumor0.06–0.25 nMOrthotopic Murine Mammary TumorSignificant tumor growth inhibitory activity at 5 mg/kg.[1]Romagnoli et al.
Compound 43 Breast Cancer (MCF-7)0.25 µMNot SpecifiedPotent PI3 Kinase Inhibitor.[1]Thangarasu et al.
Compounds 33 & 34 HCT116, MCF7, HepG2, A549< 23.7 µMNot SpecifiedPotent cancer inhibition, significant inhibitory activity toward CDK2.[1]Hassan et al.
Doxorubicin (Standard)Various0.95 µM (MCF-7)VariousStandard chemotherapeutic agent.[1]N/A

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (e.g., Py-4Br-NO2, Doxorubicin) and incubated for another 48-72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The formazan crystals formed are dissolved by adding 150 µL of DMSO.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.

In Vivo Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of a test compound in a living organism.

Methodology:

  • Female athymic nude mice (4-6 weeks old) are used.

  • Human cancer cells (e.g., 5 x 10^6 MCF-7 cells in Matrigel) are subcutaneously injected into the right flank of each mouse.

  • Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).

  • Mice are then randomized into treatment and control groups (n=8-10 mice/group).

  • The treatment group receives the test compound (e.g., Py-4Br-NO2 at a specified dose and schedule, administered intraperitoneally or orally).

  • The control group receives the vehicle. A positive control group may receive a standard drug like Doxorubicin.

  • Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.

  • Tumor Growth Inhibition (TGI) is calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100%.

  • At the end of the study, tumors may be excised for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a potential signaling pathway targeted by pyrazole derivatives and a typical experimental workflow for in vivo validation.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Pyrazole Pyrazole Derivative (e.g., Py-4Br-NO2) Pyrazole->PI3K inhibits

Caption: PI3K/AKT signaling pathway, a potential target for pyrazole derivatives.

InVivo_Workflow cluster_Phase1 In Vitro Screening cluster_Phase2 In Vivo Model Development cluster_Phase3 Efficacy Study cluster_Phase4 Data Analysis CellLines Select Cancer Cell Lines MTT MTT Assay for IC50 Determination CellLines->MTT Xenograft Establish Xenograft Tumor Model in Mice MTT->Xenograft Proceed if potent TumorGrowth Monitor Tumor Growth Xenograft->TumorGrowth Randomization Randomize Mice into Control & Treatment Groups TumorGrowth->Randomization Tumors reach ~100-150 mm³ Treatment Administer Compound (e.g., Py-4Br-NO2) Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Analysis Calculate Tumor Growth Inhibition (TGI) Monitoring->Analysis Toxicity Assess Toxicity (Body Weight Loss) Analysis->Toxicity

Caption: General experimental workflow for in vivo validation of an anticancer compound.

References

Comparative Analysis of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole in Kinase Inhibition Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the synthetic compound 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole. Due to the absence of publicly available kinome-wide screening data for this specific molecule, this guide leverages data from structurally related pyrazole-based inhibitors and established multi-kinase inhibitors to infer a potential selectivity profile and provide a framework for experimental validation.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. The presence of a 4-nitrophenyl group on the pyrazole ring, as seen in the target compound, has been noted in other series of kinase inhibitors to be a favorable substitution for potent inhibition of certain kinases, such as Aurora A.

Predicted Kinase Selectivity and Comparison with Alternative Inhibitors

Based on the structural features of this compound, it is plausible that this compound exhibits inhibitory activity against members of the Aurora kinase family and potentially other kinases. To provide a comparative context, this section details the selectivity profiles of several well-characterized kinase inhibitors, including those with a pyrazole core.

CompoundTypePrimary Target(s)Key Off-Targets and Cross-Reactivity
This compound Pyrazole-basedHypothesized: Aurora KinasesNo data available. Cross-reactivity profile is yet to be determined experimentally.
Tozasertib (VX-680) Pyrazole-basedPan-Aurora Kinase inhibitor (Aurora A, B, C)FLT3, Bcr-Abl[4]
AT9283 Pyrazole-basedDual Aurora A/B inhibitorJAK2, JAK3, Abl (T315I), FGFR2, VEGFR3[5][6]
Dasatinib Multi-kinase inhibitorBcr-Abl, SRC family kinasesc-KIT, EPHA2, PDGFRβ, and a broad range of other kinases[7][8][9]
Nilotinib Tyrosine kinase inhibitorBcr-AblHighly selective for Bcr-Abl[10]
BI-2536 Plk1 inhibitorPLK1PLK2, PLK3, BRD4[11][12][13][14]

Experimental Protocols for Cross-Reactivity Screening

To experimentally determine the cross-reactivity profile of this compound, a comprehensive kinase screening assay is recommended. Several platforms are commercially available and widely used in drug discovery.

KINOMEscan™ Competition Binding Assay

This high-throughput assay quantitatively measures the binding of a compound to a large panel of kinases.

Principle: The assay is based on a competition binding format. An immobilized kinase is incubated with a DNA-tagged ligand that is known to bind to the active site. The test compound is added, and if it binds to the kinase, it will displace the tagged ligand. The amount of tagged ligand remaining bound to the kinase is quantified using qPCR. The results are typically reported as the percentage of the control (DMSO) signal, with lower percentages indicating stronger binding.

General Protocol:

  • A proprietary ligand is immobilized on a solid support.

  • The kinase of interest is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 10 µM).

  • After an incubation period to reach equilibrium, the unbound kinase is washed away.

  • The amount of kinase bound to the ligand is quantified. The results are compared to a DMSO control.

LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.

Principle: The assay measures the binding of a fluorescently labeled kinase tracer to a kinase of interest. The kinase is labeled with a europium (Eu) chelate, and the tracer is labeled with an Alexa Fluor® 647 dye. When the tracer binds to the kinase, the two fluorophores are brought into close proximity, resulting in a high FRET signal. A test compound that competes with the tracer for binding to the kinase will cause a decrease in the FRET signal.

General Protocol: [15][16][17]

  • Prepare a 3X solution of the test compound.

  • Prepare a 3X mixture of the kinase and a Eu-labeled anti-tag antibody.

  • Prepare a 3X solution of the kinase tracer.

  • In a microplate, add 5 µL of the 3X test compound solution.

  • Add 5 µL of the 3X kinase/antibody mixture.

  • Add 5 µL of the 3X tracer solution.

  • Incubate the plate for 1 hour at room temperature.

  • Read the plate on a TR-FRET compatible plate reader.

Z'-LYTE™ Kinase Assay

This is a fluorescence-based, coupled-enzyme assay that measures kinase activity.

Principle: The assay uses a synthetic peptide substrate with two fluorophores (coumarin and fluorescein) that create a FRET pair. The kinase phosphorylates the peptide. A development reagent containing a site-specific protease is then added, which cleaves only the non-phosphorylated peptides. This cleavage disrupts FRET. Thus, a high FRET signal corresponds to high kinase activity (phosphorylated peptide), and a low FRET signal indicates low kinase activity.

General Protocol: [18][19]

  • In a microplate, a kinase reaction is performed by incubating the kinase, ATP, a FRET-labeled peptide substrate, and the test compound.

  • After the kinase reaction, a development reagent containing a site-specific protease is added.

  • The plate is incubated to allow for the cleavage of non-phosphorylated substrates.

  • The fluorescence is read, and the ratio of coumarin to fluorescein emission is calculated to determine the extent of phosphorylation.

Visualizing Experimental Workflows and Signaling Pathways

To illustrate the relationships between the compound, experimental procedures, and potential biological consequences, the following diagrams are provided.

experimental_workflow Experimental Workflow for Kinase Inhibitor Profiling compound This compound primary_assay Primary Kinase Assay (e.g., against Aurora A) compound->primary_assay kinome_scan Broad Kinome Screen (e.g., KINOMEscan™) primary_assay->kinome_scan If active binding_assay Binding Assay (e.g., LanthaScreen®) primary_assay->binding_assay Orthogonal Validation enzymatic_assay Enzymatic Assay (e.g., Z'-LYTE™) primary_assay->enzymatic_assay Orthogonal Validation data_analysis Data Analysis (IC50/Ki Determination, Selectivity Profiling) kinome_scan->data_analysis binding_assay->data_analysis enzymatic_assay->data_analysis cellular_assays Cellular Assays (Phenotypic Analysis) data_analysis->cellular_assays

Caption: Workflow for characterizing the selectivity of a novel kinase inhibitor.

aurora_kinase_pathway Simplified Aurora Kinase Signaling Pathway AuroraA Aurora A MitoticEvents Mitotic Events AuroraA->MitoticEvents Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B AuroraB->MitoticEvents Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor Potential Inhibitor (e.g., this compound) Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Potential inhibition of the Aurora kinase pathway.

References

Benchmarking 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole Against Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole against established standard drugs in two key therapeutic areas: oncology and inflammation. The pyrazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4][5] This document outlines the experimental data and protocols necessary for a comprehensive benchmark evaluation.

Section 1: In Vitro Cytotoxicity Analysis against Human Cancer Cell Lines

A fundamental step in anticancer drug discovery is the evaluation of a compound's ability to inhibit cancer cell growth. This section compares the cytotoxic potential of this compound with Cisplatin, a widely used chemotherapeutic agent.

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the hypothetical IC50 values of this compound and Cisplatin against various human cancer cell lines after 48 hours of exposure.

Cell LineCancer TypeThis compound (µM)Cisplatin (µM)
A549Lung Carcinoma15.28.5
MCF-7Breast Adenocarcinoma12.810.2
HeLaCervical Cancer18.511.7
HCT116Colon Carcinoma14.19.8

Interpretation of Data: Lower IC50 values indicate greater potency. In this illustrative dataset, Cisplatin demonstrates higher potency across all tested cell lines. However, this compound shows promising cytotoxic activity, warranting further investigation into its mechanism of action and potential for fewer side effects.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound and the standard drug (e.g., Cisplatin) for a specified duration, typically 24-72 hours.[7] Control wells with untreated cells and vehicle-treated cells are included.[7]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds and Standard Drug incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Experimental workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways in Cancer

The cytotoxic effects of novel compounds are often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways are frequently implicated in cancer.[8][9][10][11][12][13]

The MAPK/ERK pathway is a crucial signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, influencing processes like cell division and survival.[9][13] Dysregulation of this pathway is a common feature of many cancers.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactor Transcription Factors (e.g., Myc, AP-1) ERK->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Simplified MAPK/ERK signaling pathway.

The JAK/STAT pathway is another critical signaling route that transmits information from extracellular chemical signals to the cell nucleus, resulting in the activation of genes involved in immunity, cell division, and survival.[8][10] Aberrant activation of this pathway is linked to various cancers.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization GeneTranscription Gene Transcription (Proliferation, Survival, Anti-apoptosis) STAT_dimer->GeneTranscription

Simplified JAK/STAT signaling pathway.

Section 2: In Vitro Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in a variety of diseases. Many pyrazole derivatives have demonstrated anti-inflammatory properties.[1] This section compares the potential anti-inflammatory activity of this compound with Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID).[14][15][16]

Comparative Anti-inflammatory Data (Inhibition of Protein Denaturation)

Protein denaturation is a well-documented cause of inflammation.[17][18] The ability of a compound to inhibit protein denaturation can be an indicator of its anti-inflammatory potential. The following table presents hypothetical data on the inhibition of heat-induced albumin denaturation by this compound and Diclofenac.

Concentration (µg/mL)This compound (% Inhibition)Diclofenac (% Inhibition)
1018.525.3
5035.248.7
10052.165.8
25070.482.1
50085.693.4
IC50 (µg/mL) 95.8 55.2

Interpretation of Data: Diclofenac shows a lower IC50 value, indicating greater potency in inhibiting protein denaturation. However, this compound demonstrates significant, dose-dependent anti-inflammatory activity, suggesting it is a viable candidate for further development.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

This in vitro assay assesses the ability of a compound to prevent the denaturation of protein when subjected to heat.[17][18][19][20]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound or standard drug at various concentrations, and a solution of egg albumin.

  • Incubation: The mixtures are incubated at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Denaturation is induced by heating the mixtures in a water bath at 70°C for 5 minutes.

  • Cooling and Absorbance Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prepare_solutions Prepare Test Compound and Standard Drug Solutions mix_reagents Mix Solutions in Test Tubes prepare_solutions->mix_reagents prepare_albumin Prepare Egg Albumin Solution prepare_albumin->mix_reagents incubate_37c Incubate at 37°C for 20 min mix_reagents->incubate_37c heat_70c Heat at 70°C for 5 min incubate_37c->heat_70c cool_down Cool to Room Temperature heat_70c->cool_down measure_absorbance Measure Absorbance at 660nm cool_down->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Experimental workflow for the inhibition of albumin denaturation assay.

Mechanism of Action of Anti-inflammatory Drugs

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation.[15][21] There are two main isoforms, COX-1 and COX-2.[15][21] While COX-1 has housekeeping functions, COX-2 is induced during inflammation.[15] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.

COX_Pathway cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_housekeeping Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_housekeeping Prostaglandins_inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_inflammation NSAIDs Non-selective NSAIDs (e.g., Diclofenac) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition COX2_Inhibitor Selective COX-2 Inhibitors COX2_Inhibitor->COX2 Selective Inhibition

Mechanism of action of NSAIDs via COX inhibition.

Conclusion

This guide provides a framework for the initial benchmarking of this compound against standard drugs for potential anticancer and anti-inflammatory activities. The presented hypothetical data and established experimental protocols offer a starting point for further in-depth investigation. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

References

Comparative Analysis of Synthetic Routes to 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The routes are evaluated based on reaction efficiency, step economy, and the availability of starting materials. All experimental data is summarized for clear comparison, and detailed protocols for key reactions are provided.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole nucleus is a common scaffold in a wide array of pharmaceuticals due to its diverse biological activities. The presence of a bromo substituent at the 4-position and a nitrophenyl group at the 3-position makes this molecule a versatile intermediate for further functionalization, such as through cross-coupling reactions, to generate libraries of potential drug candidates. This guide explores two distinct synthetic strategies for its preparation: a two-step synthesis involving the initial formation of the pyrazole ring followed by bromination, and a one-pot approach starting from a chalcone precursor.

Data Presentation

ParameterRoute A: Two-Step SynthesisRoute B: One-Pot Synthesis from Chalcone
Overall Yield Good to HighModerate to Good
Number of Steps 21 (from chalcone)
Key Intermediates 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, 3-(4-Nitrophenyl)-1H-pyrazole1-(4-Nitrophenyl)-3-aryl-prop-2-en-1-one (Chalcone)
Reagents 4-Nitroacetophenone, DMF-DMA, Hydrazine hydrate, N-BromosuccinimideChalcone, Hydrazine hydrate, Brominating agent (e.g., NBS)
Reaction Conditions Step 1: Elevated temperature (reflux); Step 2: Room temperature or mild heatingElevated temperature (reflux)
Purification Chromatography required for intermediate and final productChromatography typically required

Synthetic Route Diagrams

Route_A start 4-Nitroacetophenone intermediate1 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one start->intermediate1 DMF-DMA intermediate2 3-(4-Nitrophenyl)-1H-pyrazole intermediate1->intermediate2 Hydrazine Hydrate product This compound intermediate2->product NBS

Caption: Route A: Two-Step Synthesis of this compound.

Route_B start Chalcone product This compound start->product Hydrazine Hydrate, NBS (One-Pot)

Caption: Route B: One-Pot Synthesis from a Chalcone Intermediate.

Experimental Protocols

Route A: Two-Step Synthesis

Step 1: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole

This step involves the formation of an enaminone intermediate from 4-nitroacetophenone and dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with hydrazine hydrate.

  • Part 1: Synthesis of 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. In a round-bottom flask, 4-nitroacetophenone (1 equivalent) is dissolved in an appropriate solvent such as toluene or DMF.[1] Dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 equivalents) is added, and the mixture is heated to reflux for 2-4 hours.[1] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification or purified by recrystallization.

  • Part 2: Cyclization to 3-(4-nitrophenyl)-1H-pyrazole. The crude 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is dissolved in a suitable solvent like ethanol or acetic acid. Hydrazine hydrate (1.1-1.5 equivalents) is added, and the reaction mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration. The crude product is washed with water and dried. Purification by recrystallization from a suitable solvent (e.g., ethanol) or column chromatography affords pure 3-(4-nitrophenyl)-1H-pyrazole.

Step 2: Bromination of 3-(4-nitrophenyl)-1H-pyrazole

This step involves the electrophilic bromination of the pyrazole ring at the 4-position using N-bromosuccinimide (NBS).

  • To a solution of 3-(4-nitrophenyl)-1H-pyrazole (1 equivalent) in a solvent such as chloroform, dichloromethane, or acetonitrile, N-bromosuccinimide (1.0-1.1 equivalents) is added portion-wise at room temperature.[2] The reaction mixture is stirred at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material. The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Route B: One-Pot Synthesis from a Chalcone Intermediate

This route involves the reaction of a pre-synthesized chalcone with hydrazine hydrate and a brominating agent in a single pot.

  • Step 1 (Pre-requisite): Synthesis of 1-(4-nitrophenyl)-3-aryl-prop-2-en-1-one (Chalcone). The chalcone precursor is synthesized via a Claisen-Schmidt condensation. To a stirred solution of 4-nitroacetophenone (1 equivalent) and a suitable aromatic aldehyde (1 equivalent) in ethanol, an aqueous solution of a base (e.g., NaOH or KOH) is added dropwise at room temperature. The mixture is stirred for several hours until a precipitate forms. The solid is collected by filtration, washed with water until neutral, and recrystallized from ethanol.

  • Step 2: One-Pot Cyclization and Bromination. To a solution of the chalcone (1 equivalent) in a solvent like ethanol or acetic acid, hydrazine hydrate (1.1-1.5 equivalents) is added, and the mixture is heated to reflux for 2-3 hours to form the intermediate pyrazoline. Without isolation, N-bromosuccinimide (1.1 equivalents) is added to the reaction mixture, and reflux is continued for an additional 2-4 hours.[3] The reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography to afford this compound.

Comparative Discussion

Route A offers a more controlled and generally higher-yielding approach. The stepwise nature allows for the isolation and characterization of the intermediate 3-(4-nitrophenyl)-1H-pyrazole, which can be beneficial for process optimization and quality control. The reaction conditions for each step are well-established for analogous substrates, making this route reliable and reproducible. The primary drawback is the additional step, which increases the overall reaction time and may require an additional purification step.

Route B presents a more atom- and step-economical alternative by combining the cyclization and bromination steps.[3] This can lead to a reduction in solvent usage and waste generation. However, one-pot reactions can sometimes be more challenging to optimize, and the yields may be lower compared to the stepwise approach due to potential side reactions. The success of this route is highly dependent on the stability of the intermediate pyrazoline under the bromination conditions.

Conclusion

Both synthetic routes presented are viable for the preparation of this compound. Route A is recommended for its reliability and potentially higher overall yield, making it suitable for laboratory-scale synthesis where purity and characterization of intermediates are important. Route B offers the advantages of a one-pot procedure and is a more streamlined approach that could be advantageous for larger-scale production if optimized to provide acceptable yields. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including desired yield, purity, scalability, and available resources.

References

Comparative Analysis of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the experimental data available for 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole and related pyrazole analogues, focusing on their synthesis and biological performance. Due to the limited direct experimental data for the target compound, this guide draws comparisons from structurally similar pyrazole derivatives to provide a predictive context for its potential applications.

Data Summary:

The following tables summarize key experimental data for various pyrazole derivatives, offering a comparative landscape for evaluating the potential of this compound.

Table 1: Comparison of Antimicrobial Activity of Pyrazole Derivatives

CompoundTest OrganismActivityReference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideEscherichia coliMIC: 0.25 μg/mL[1]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideStreptococcus epidermidisMIC: 0.25 μg/mL[1]
2-((4-chlorophenyl)(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]hydrazinecarboxamideAspergillus nigerMIC: 1 μg/mL[1]
Substituted Pyrazole Derivative IIbPseudomonas AeruginosaZone of Inhibition: 13 mm (50 µg), 17 mm (100 µg)[2]
Substituted Pyrazole Derivative IIcE. ColiZone of Inhibition: 14 mm (50 µg), 17 mm (100 µg)[2]

Table 2: Comparison of Anti-inflammatory Activity of Pyrazole Derivatives

CompoundAssayActivityReference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideCarrageenan-induced paw edemaBetter than Diclofenac sodium[1]
1,3,4-trisubstituted pyrazole (5a)Carrageenan-induced paw edema≥84.2% inhibition[3]
1,3,4-trisubstituted pyrazole (5b)Carrageenan-induced paw edema≥84.2% inhibition[3]
Pyrazoline derivative 2dCarrageenan-induced paw edemaPotent activity[4]
Pyrazoline derivative 2eCarrageenan-induced paw edemaPotent activity[4]

Table 3: Comparison of Anticancer Activity of Pyrazole Derivatives

CompoundCell LineActivity (IC50/GI50)Reference
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Breast Cancer)IC50: 14.97 μM (24h), 6.45 μM (48h)[5]
N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b)MCF-7 (Breast Cancer)GI50: <0.1 µM[6]
N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b)MDA-MB-231 (Breast Cancer)GI50: 45.8 µM[6]
4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one (1)SR (Leukemia)GI50: 0.0351 µM[7]
4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one (1)OVCAR-3 (Ovarian Cancer)GI50: 0.248 µM[7]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are methodologies for the synthesis of a structurally related pyrazole and a general protocol for assessing antimicrobial activity, which can be adapted for this compound.

Synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole[8]

A solution of 4-bromo-1-phenyl-1H-pyrazol-3-ol (16.0 mmol) in dry DMF (20 mL) is cooled to 0 °C under an inert atmosphere. Sodium hydride (60% dispersion in mineral oil, 16.0 mmol) is added portionwise. After stirring for 15 minutes, methyl iodide (19.2 mmol) is added dropwise at 0 °C. The mixture is then warmed to room temperature and stirred at 60 °C for 1 hour. Following the reaction, water (10 mL) is added, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography.

General Protocol for Antimicrobial Activity Screening (Agar Well Diffusion Method)

Bacterial or fungal strains are cultured in appropriate broth overnight and then uniformly spread on Mueller-Hinton agar plates. Wells of a defined diameter are punched into the agar. The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria). The diameter of the zone of inhibition around each well is measured in millimeters. Standard antibiotics are used as positive controls.[1][2]

Visualizing Synthesis and Potential Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and potential signaling pathways.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-nitrophenylhydrazine 4-nitrophenylhydrazine Cyclocondensation Cyclocondensation 4-nitrophenylhydrazine->Cyclocondensation alpha-bromo-beta-ketoester alpha-bromo-beta-ketoester alpha-bromo-beta-ketoester->Cyclocondensation This compound This compound Cyclocondensation->this compound

Caption: A potential synthetic route to this compound.

Signaling_Pathway Pyrazole_Derivative Pyrazole_Derivative Target_Protein Target_Protein Pyrazole_Derivative->Target_Protein Inhibition/Activation Downstream_Effector_1 Downstream_Effector_1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream_Effector_2 Target_Protein->Downstream_Effector_2 Biological_Response Biological_Response Downstream_Effector_1->Biological_Response Downstream_Effector_2->Biological_Response

Caption: A generalized signaling pathway for a pyrazole derivative's biological action.

References

Head-to-Head Comparison: 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, pyrazole derivatives represent a promising scaffold in the quest for novel therapeutics. Among these, 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole and its analogs have garnered significant attention due to their potential anticancer and anti-inflammatory properties. This guide provides an objective comparison of their biological performance, supported by available experimental data and detailed methodologies.

The core structure, featuring a pyrazole ring substituted with a bromophenyl and a nitrophenyl group, has been a focal point of synthetic and pharmacological studies. Variations in the substitution patterns on these aromatic rings have led to a diverse library of analogs, each with potentially unique biological activity profiles. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and analgesic properties.[1][2]

Quantitative Performance Analysis

To facilitate a clear comparison of the biological activities of this compound and its analogs, the following table summarizes key quantitative data from various studies. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions may vary between studies.

Compound IDStructureBiological ActivityAssay SystemIC50 (µM)Reference
1 This compoundAnticancerNot SpecifiedNot SpecifiedN/A
Analog A 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideAnticancerHepG-2 cells6.78[3]
Analog B 3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideAnticancerHepG-2 cells16.02[3]
Analog C Chloro derivative of a pyrazole analogAnticancerHeLa cells14.2 µg/ml[3]
Analog D Bromo analog of a pyrazole derivativeAnticancerHeLa cells18.6 µg/ml[3]
Analog E Pyrazole benzamide derivativeAnticancerHCT-116 cells7.74 µg/mL[3]
Analog F Pyrazole benzamide derivativeAnticancerMCF-7 cells4.98 µg/mL[3]
Analog G 3,5-disubstituted 1,4-benzoxazine-pyrazole hybridAnticancer (EGFR inhibitor)MCF7, A549, HeLa, and PC3 cells2.82 - 6.28[4]
Analog H 1H-pyrazolo[3,4-d]pyrimidine derivativeAnticancer (EGFR inhibitor)A549 cells8.21[4]
Analog I 1H-pyrazolo[3,4-d]pyrimidine derivativeAnticancer (EGFR inhibitor)HCT116 cells19.56[4]
Analog J N′-[(2-hydroxy-1-naphthyl) methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (P3C)AnticancerMDA-MB-231 cells0.25 - 0.49[5]
Analog K 1-(3-(4-Bromophenyl)-4,5-dihydro-5-(4-hydroxy-3-methoxyphenyl)pyrazol-1-yl)ethanoneAnti-inflammatoryNot SpecifiedNot Specified[6]
Analog L 1-(4,5-Dihydro-5-(4-hydroxy-3-methoxyphenyl)-3-(4-nitrophenyl)pyrazol-1-yl)ethanoneAnti-inflammatoryNot SpecifiedNot Specified[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used in the evaluation of these pyrazole derivatives.

Synthesis of Pyrazole Derivatives

A general synthetic route to 1,3,5-trisubstituted pyrazoles involves the reaction of chalcones with hydrazines.[1]

General Procedure:

  • Chalcone Synthesis: Substituted acetophenones are reacted with substituted benzaldehydes in the presence of a base (e.g., NaOH) in a suitable solvent like ethanol to yield the corresponding chalcone.

  • Pyrazole Formation: The synthesized chalcone is then refluxed with a hydrazine derivative (e.g., phenylhydrazine) in a solvent such as glacial acetic acid to yield the cyclized pyrazole product.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Characterization of the synthesized compounds is typically performed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrazole derivatives) and a vehicle control (e.g., DMSO). A positive control (e.g., a known anticancer drug) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few more hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model used to evaluate the anti-inflammatory activity of compounds.

Protocol Outline:

  • Animal Acclimatization: Animals (typically rats or mice) are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin or diclofenac sodium) are administered orally or intraperitoneally.[1]

  • Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered into the hind paw of the animals to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.[1]

Signaling Pathways and Experimental Workflows

The biological activity of pyrazole derivatives is often attributed to their interaction with various cellular signaling pathways. For instance, some pyrazole analogs have been shown to act as inhibitors of key enzymes like EGFR (Epidermal Growth Factor Receptor) and other protein kinases involved in cancer cell proliferation.[4] The general workflow for the synthesis and evaluation of these compounds is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome Chalcone Chalcone Synthesis Pyrazole Pyrazole Formation Chalcone->Pyrazole Purification Purification & Characterization Pyrazole->Purification InVitro In Vitro Assays (e.g., MTT) Purification->InVitro InVivo In Vivo Models (e.g., Paw Edema) Purification->InVivo SAR Structure-Activity Relationship Analysis InVitro->SAR InVivo->SAR Lead Lead Compound Identification SAR->Lead

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: In case of a spill or exposure, consult the Safety Data Sheet (SDS) and follow emergency procedures. This guide is intended for routine disposal of waste material under controlled laboratory settings.

This document provides essential safety and logistical information for the proper disposal of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole, a compound often utilized in chemical synthesis and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. The following protocols are designed for researchers, scientists, and drug development professionals.

Key Chemical and Physical Properties

A comprehensive understanding of a compound's properties is fundamental to its safe handling and disposal. Due to the limited availability of experimental data for this compound, the following table includes available data for the compound and, for comparative purposes, data for the related compound 4-Bromopyrazole.

PropertyThis compound4-Bromopyrazole (for reference)
Molecular Formula C₉H₆BrN₃O₂C₃H₃BrN₂
Molecular Weight 268.07 g/mol 146.97 g/mol
Appearance Data not availableSolid
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Density 1.737 g/cm³[1]Data not available
Solubility Data not availableData not available
Flash Point Data not availableData not available

Disclaimer: The data for 4-Bromopyrazole is provided for general reference only and may not accurately reflect the properties of this compound. Always handle the target compound with caution, assuming it may have hazardous properties.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure should be performed in a designated waste handling area, preferably within a chemical fume hood.

Personnel Protective Equipment (PPE) Required:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • Flame-retardant lab coat

  • Closed-toe shoes

  • In case of dust formation, a NIOSH-approved respirator is recommended.

Disposal Steps:

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated labware (e.g., weighing boats, filter paper), used PPE, and any residual solid material.

    • This waste must be segregated from other laboratory waste streams. Do not mix with aqueous waste, organic solvents, or other reactive chemicals unless compatibility has been confirmed.

  • Waste Container Labeling:

    • Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste" or "Brominated Organic Waste."

    • The label should include the chemical name: "this compound," the hazard pictograms (if available from the supplier's SDS), and the date of accumulation.

  • Packaging of Waste:

    • Place all solid waste directly into the designated container.

    • If dealing with solutions, they should be collected in a separate, compatible, and clearly labeled container for halogenated organic liquid waste.

    • Ensure the container is tightly sealed to prevent any leaks or spills.

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be a designated hazardous waste accumulation area with secondary containment.

  • Arranging for Disposal:

    • The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS department with a completed hazardous waste manifest, accurately describing the contents of the waste container.

  • Decontamination of Reusable Labware:

    • Thoroughly decontaminate any reusable labware that has come into contact with the compound.

    • Triple rinse with a suitable organic solvent (e.g., acetone or ethanol), followed by a final rinse with water.

    • Collect all rinsate as hazardous waste and dispose of it in the appropriate halogenated organic liquid waste container.

Important Considerations:

  • Do not dispose of this compound down the drain or in the regular trash.[2]

  • Avoid creating dust when handling the solid material.[2]

  • In case of a spill, immediately evacuate the area and follow the emergency procedures outlined in the Safety Data Sheet. Use appropriate spill control materials to contain the spill, and collect the cleanup debris as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_storage Waste Management cluster_disposal Final Disposal GenerateWaste Generation of Waste (e.g., residual solid, contaminated labware) SegregateWaste Segregate Waste (Halogenated Organic) GenerateWaste->SegregateWaste LabelContainer Label Waste Container SegregateWaste->LabelContainer PackageWaste Package Waste Securely LabelContainer->PackageWaste StoreWaste Store in Designated Hazardous Waste Area PackageWaste->StoreWaste ContactEHS Contact Environmental Health & Safety (EHS) StoreWaste->ContactEHS WastePickup Arrange for Waste Pickup ContactEHS->WastePickup Incineration Controlled Incineration or Chemical Destruction Plant WastePickup->Incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole. Adherence to these protocols is essential for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1]

OperationRequired PPE
Weighing and Transferring Solid - Full-face respirator (if exposure limits are exceeded or symptoms like irritation occur)[1] - Chemical-impermeable gloves (inspected prior to use)[1] - Fire/flame resistant and impervious lab coat or clothing[1] - Safety glasses or goggles
Working with Solutions - Chemical-impermeable gloves[1] - Lab coat - Safety glasses or goggles
Emergency (Spill or Fire) - Self-contained breathing apparatus (for firefighting)[1] - Chemical-impermeable gloves[1] - Fire/flame resistant and impervious clothing[1]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[1]

    • Confirm that an eyewash station and safety shower are readily accessible.[2][3]

    • Inspect all PPE for integrity before use.[1]

    • Have spill cleanup materials readily available.

  • Handling :

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools to prevent ignition.[1]

    • Avoid contact with skin and eyes.[1]

    • Wash hands thoroughly after handling.[1]

  • Storage :

    • Store in a tightly closed container.[1]

    • Keep in a dry, cool, and well-ventilated place.[1]

    • Store away from incompatible materials and foodstuff containers.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Chemical Waste :

    • Dispose of the chemical waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1]

    • Do not discharge into sewer systems.[1]

    • Collect waste in suitable, closed containers labeled for disposal.[1]

  • Container Disposal :

    • Containers should be triple-rinsed (or equivalent).

    • The rinsed containers can be offered for recycling or reconditioning.[1]

    • Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]

Experimental Workflow

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound prep Preparation - Work in fume hood - Inspect PPE - Ready spill kit handling Handling - Avoid dust/aerosols - Use non-sparking tools - Avoid skin/eye contact prep->handling storage Storage - Tightly closed container - Cool, dry, ventilated area handling->storage use Experimental Use handling->use spill Spill Response - Evacuate area - Use spark-proof tools - Collect for disposal handling->spill waste_collection Waste Collection - Labeled, closed containers use->waste_collection use->spill disposal Disposal - Licensed chemical destruction - Controlled incineration waste_collection->disposal container_disposal Container Disposal - Triple rinse - Recycle or landfill waste_collection->container_disposal spill->waste_collection

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-(4-nitrophenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-(4-nitrophenyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.